4-Oxopiperidine-3-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
4-oxopiperidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-3-5-4-8-2-1-6(5)9;/h5,8H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYQXGXHUIVIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719251 | |
| Record name | 4-Oxopiperidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-28-1 | |
| Record name | 4-Oxopiperidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxopiperidine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Oxopiperidine-3-carbonitrile Hydrochloride: A Core Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxopiperidine-3-carbonitrile hydrochloride is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its rigid piperidine framework, combined with the reactive keto and nitrile functionalities, makes it a versatile building block for the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.
Chemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1373253-28-1 | [1][2] |
| Molecular Formula | C₆H₉ClN₂O | [1] |
| Molecular Weight | 160.60 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥97% | [5] |
Synthesis and Reactivity
The chemical reactivity of this compound is characterized by the presence of the ketone and nitrile groups, as well as the secondary amine within the piperidine ring. These functional groups allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[6]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Detailed experimental spectral data (NMR, IR, MS) for this compound is not widely published. However, based on the analysis of related structures, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring, influenced by the adjacent ketone and nitrile groups. The presence of the hydrochloride salt would likely lead to a broad singlet for the amine proton.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon (C=O), the nitrile carbon (C≡N), and the various carbons of the piperidine ring.
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine salt, the C=O stretch of the ketone, and the C≡N stretch of the nitrile group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₆H₈N₂O) and characteristic fragmentation patterns.
Role in Drug Discovery and Development
The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7] This core is valued for its ability to introduce a three-dimensional character to molecules, which can enhance binding affinity and selectivity for biological targets. The ketone functionality can act as a hydrogen bond acceptor, and its position on the ring influences the spatial arrangement of other substituents.
Derivatives of 4-oxopiperidine have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity: Certain derivatives of 3-oxopiperidine-4-carbonitrile have been investigated as potential anti-cancer agents.[6]
-
Dopamine Receptor Antagonism: The 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been explored for its antagonist activity at the dopamine 4 receptor (D4R).[8]
-
Analgesic and Anti-inflammatory Properties: The piperidine nucleus is a key component of many analgesic and anti-inflammatory drugs.[9]
The 3-cyano group in this compound is a versatile functional group that can be transformed into other functionalities or can participate in crucial interactions with biological targets.[10]
Signaling Pathway Involvement (Hypothetical):
While specific signaling pathways for this compound have not been elucidated, its derivatives are known to interact with various receptors and enzymes. For instance, its potential role as a dopamine receptor antagonist suggests involvement in dopaminergic signaling pathways.
Caption: Hypothetical interaction of a 4-oxopiperidine derivative with a GPCR signaling pathway.
Experimental Protocols
As previously mentioned, a specific, detailed synthesis protocol for this compound is not available in the cited literature. However, a general procedure for the synthesis of a related compound, methyl 1-benzyl-3-oxopiperidine-4-carboxylate, is described and can serve as a reference for the types of reactions and conditions that might be employed.[11]
Example Protocol for a Related Compound (for illustrative purposes only):
Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate: [11]
-
To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), sodium hydride (38 g, 60% oil dispersion) was added in batches.
-
The reaction mixture was heated to reflux for 20 minutes.
-
The reaction was quenched by the slow addition of water (800 mL).
-
The aqueous phase was extracted with ethyl acetate (3 x 400 mL).
-
The combined organic phases were dried over anhydrous sodium sulfate.
-
The organic phase was concentrated under reduced pressure to yield the product as a brown oil.
Caution: This protocol is for a different compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting. The use of sodium hydride requires strict anhydrous conditions and appropriate safety precautions.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its unique structural features and chemical reactivity make it an attractive starting material for the synthesis of novel therapeutic agents. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential in developing new medicines.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1373253-28-1 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. Methyl 4-oxopiperidine-3-carboxylate hydrochloride, 95% 5 g | Buy Online [thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-Oxopiperidine-4-carbonitrile hydrochloride | 2102409-15-2 | Benchchem [benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: 4-Oxopiperidine-3-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxopiperidine-3-carbonitrile hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a ketone and a nitrile group on a piperidine scaffold, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Chemical Identity and Structure
The fundamental properties of this compound are summarized below.
| Identifier | Value |
| CAS Number | 1373253-28-1[1][2] |
| Molecular Formula | C₆H₉ClN₂O |
| Molecular Weight | 160.6 g/mol [2] |
| IUPAC Name | 4-oxopiperidine-3-carbonitrile;hydrochloride |
| SMILES | C1C(C(=O)CCN1)C#N.Cl |
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value |
| Physical State | Solid |
| Purity | Typically >95% (as per commercial suppliers) |
| Storage | Recommended to be stored in a cool, dry place |
Synthesis
A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, based on the synthesis of analogous structures, a plausible synthetic route is the cyclization of appropriate precursors to form the piperidone ring, followed by the introduction of the nitrile group. One common method for creating similar scaffolds is the Dieckmann condensation of a diester, followed by hydrolysis, decarboxylation, and subsequent functional group manipulations.
The diagram below illustrates a generalized workflow for the synthesis of substituted piperidines, which could be adapted for this specific compound.
Caption: Generalized synthetic workflow for 4-oxopiperidine derivatives.
Applications in Drug Discovery
4-Oxopiperidine derivatives are key intermediates in the synthesis of a wide range of pharmacologically active compounds. The unique arrangement of functional groups in this compound makes it a particularly useful scaffold.
Janus Kinase (JAK) Inhibitors:
The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways for numerous cytokines and growth factors. Dysregulation of these pathways is implicated in various autoimmune diseases and cancers. Small molecule inhibitors of JAKs have emerged as an important class of therapeutics.
The piperidine scaffold can be elaborated to interact with the ATP-binding site of JAK kinases. The nitrile group can serve as a key interaction point or be a precursor to other functional groups that enhance binding affinity and selectivity.
The signaling pathway involving JAKs is outlined below.
Caption: Simplified JAK-STAT signaling pathway.
Experimental Protocols
Detailed experimental protocols for the use of this compound are typically found within patent literature for specific drug synthesis. Researchers should consult relevant patents for precise reaction conditions, including stoichiometry, solvents, temperatures, and purification methods.
Safety Information
As with any chemical reagent, this compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
4-Oxopiperidine-3-carbonitrile hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties and a generalized synthetic approach for 4-Oxopiperidine-3-carbonitrile hydrochloride, a key building block in medicinal chemistry and drug discovery.
Physicochemical Data
The fundamental molecular properties of 4-Oxopiperidine-3-carbonitrile and its hydrochloride salt are summarized below. The data for the base molecule, 4-Oxopiperidine-3-carbonitrile, is readily available.[1][2] The properties for the hydrochloride salt are derived from the addition of hydrogen chloride to the base.
| Property | 4-Oxopiperidine-3-carbonitrile | This compound |
| Molecular Formula | C₆H₈N₂O[1][2] | C₆H₉ClN₂O |
| Molecular Weight | 124.14 g/mol [1] | 160.60 g/mol |
| CAS Number | 19166-75-7[1] | 1373253-28-1[3] |
Synthesis Overview
The synthesis of 4-oxopiperidine derivatives often involves multi-step reaction sequences. While specific experimental details for the direct synthesis of this compound are not detailed in the provided search results, a generalized workflow can be inferred from the synthesis of related piperidone compounds, such as N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride and other derivatives.[4][5]
A common strategy involves the cyclization of acyclic precursors to form the core piperidone ring, followed by functional group manipulations.
Generalized Experimental Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a substituted 4-oxopiperidine derivative, which can be adapted for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of 4-oxopiperidine hydrochloride derivatives.
Experimental Protocols
While specific protocols for this compound were not found, a general procedure for a related synthesis, the preparation of methyl 1-benzyl-3-oxopiperidine-4-carboxylate, is described.[5] This can serve as a model for the types of reactions and conditions that may be employed.
Example Protocol: Synthesis of a Substituted Piperidone
-
Reaction Setup: A stirred mixture of the starting materials (e.g., 1-benzyl-3-piperidone and dimethyl carbonate) is prepared in a suitable reaction vessel.[5]
-
Base Addition: A strong base, such as sodium hydride, is added in portions to the reaction mixture.[5]
-
Reaction Conditions: The mixture is heated to reflux for a specified period to drive the reaction to completion.[5]
-
Quenching: The reaction is carefully quenched by the slow addition of water.[5]
-
Extraction: The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.[5]
-
Drying and Concentration: The combined organic phases are dried over an anhydrous drying agent (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude product.[5]
-
Purification: The crude product may be purified by techniques such as chromatography or recrystallization.
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with a solution of hydrogen chloride. The resulting precipitate is then collected and dried.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Oxopiperidine-3-carbonitrile [chemicalbook.com]
- 3. This compound | 1373253-28-1 [chemicalbook.com]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
Spectral Analysis of 4-Oxopiperidine-3-carbonitrile hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Oxopiperidine-3-carbonitrile hydrochloride, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted and representative data based on analogous structures and established spectroscopic principles. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Spectral Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 2H | NH₂ ⁺ |
| ~4.6-4.8 | m | 1H | CH (CN) |
| ~3.5-3.7 | m | 2H | CH₂ -N |
| ~3.3-3.5 | m | 2H | CH₂ -N |
| ~2.8-3.0 | m | 2H | CH₂ -C=O |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆, 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C =O |
| ~118 | C N |
| ~50 | C H₂-N |
| ~48 | C H₂-N |
| ~45 | C (CN) |
| ~40 | C H₂-C=O |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, broad | N-H stretch (ammonium salt) |
| ~2250 | Medium, sharp | C≡N stretch[1][2][3] |
| ~1720 | Strong, sharp | C=O stretch (ketone) |
| ~1450 | Medium | CH₂ bend |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Interpretation |
| 125.06 | [M+H]⁺ (protonated free base) |
| 98.06 | [M+H - HCN]⁺ |
| 82.07 | [M+H - C₂H₃NO]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
The tube is capped and carefully inverted several times to ensure homogeneity.
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
The pressure arm is lowered to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: FTIR Spectrometer with a diamond ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
The stock solution is further diluted to a final concentration of approximately 10 µg/mL for analysis.
Data Acquisition (LC-MS with ESI):
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atom.[4]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral characterization of a chemical compound.
References
Navigating the Physicochemical Landscape of 4-Oxopiperidine-3-carbonitrile hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-Oxopiperidine-3-carbonitrile hydrochloride, a key building block in modern drug discovery. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and the overall success of research and development endeavors. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established methodologies and expected behaviors based on the principles of medicinal chemistry and data from analogous structures.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and formulation feasibility. For a hydrochloride salt such as this compound, solubility is expected to be pH-dependent.
Anticipated Aqueous Solubility
As a hydrochloride salt of a secondary amine, this compound is anticipated to exhibit good solubility in aqueous media. The protonated piperidine ring enhances its interaction with polar solvents like water. The solubility is expected to be highest in acidic to neutral pH ranges and decrease as the pH becomes more alkaline, leading to the precipitation of the free base.
Solubility in Organic Solvents
The solubility in organic solvents will be dictated by the overall polarity of the molecule. A summary of expected solubility in common laboratory solvents is provided in Table 1.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | High | Hydrochloride salt form, polar functional groups. |
| Methanol | High | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | Moderate to High | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, effective for a wide range of compounds. |
| Acetonitrile | Low to Moderate | Less polar than alcohols and water. |
| Dichloromethane | Low | Non-polar aprotic solvent. |
| Ethyl Acetate | Low | Moderately polar aprotic solvent. |
| Hexanes | Very Low | Non-polar solvent. |
Note: This data is predictive and should be confirmed experimentally.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols should be employed.
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Protocol:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate buffer at various pH values, organic solvents).
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration (using a low-binding filter).
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small aliquot of the DMSO stock solution to the aqueous buffer.
-
Shake the mixture for a short period (e.g., 1-2 hours) at room temperature.
-
Measure the amount of precipitated material using nephelometry (light scattering) or separate the solid and measure the concentration of the dissolved compound by UV spectroscopy or LC-MS.[3][4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Unraveling the Therapeutic Potential: A Technical Guide to the Hypothesized Mechanism of Action of 4-Oxopiperidine-3-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of 4-Oxopiperidine-3-carbonitrile hydrochloride is not extensively available in peer-reviewed literature. This guide synthesizes information from structurally related compounds, particularly those with a 4-oxopiperidine scaffold and a cyano group, to propose a hypothesized mechanism of action and to provide a framework for its investigation. The experimental protocols and quantitative data presented herein are derived from analogous compounds and should be considered illustrative.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with a wide array of biological targets. The subject of this guide, this compound, incorporates key pharmacophoric features—a ketone, a nitrile group, and a piperidine ring—that suggest a potential for targeted biological activity. While its specific mechanism of action is yet to be fully elucidated, analysis of its structural motifs points towards a plausible role as an enzyme inhibitor, particularly within the kinase family.
Hypothesized Mechanism of Action: Inhibition of Janus Kinases (JAKs)
A compelling hypothesis for the mechanism of action of this compound is the inhibition of the Janus kinase (JAK) family of enzymes. This hypothesis is based on the recurrent appearance of the piperidine scaffold and cyano groups in known JAK inhibitors. The nitrile group, in particular, is a well-established hinge-binding motif in many kinase inhibitors, including the FDA-approved JAK inhibitor tofacitinib.
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[1][2][3] Cytokines, upon binding to their receptors, activate JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes.[3] Inhibition of JAKs can therefore dampen this inflammatory cascade.
It is proposed that this compound could act as an ATP-competitive inhibitor of JAKs. The nitrogen of the nitrile group may form a key hydrogen bond with the hinge region of the kinase's ATP-binding pocket, while the piperidine ring and its substituents could occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized role of this compound in the JAK-STAT signaling pathway.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is unavailable, the following table summarizes the inhibitory activity of several published JAK inhibitors that share structural similarities. This data is presented to illustrate the potential potency and selectivity that might be expected from compounds with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| Tofacitinib | JAK3 | 2.0 | pSTAT5 Inhibition | U937 | [4] |
| Tofacitinib | JAK1 | 112 | - | - | [5] |
| Baricitinib | JAK1 | 5.9 | - | - | [5] |
| Upadacitinib | JAK1 | 43 | - | - | [5] |
| (S,R,R)-40a | JAK1 | 18 | - | - | [6] |
| Compound 10f | JAK3 | 2.0 | Proliferation Inhibition | U937 (JAK3 M511I) | [4] |
Table 1: Inhibitory Potency of Structurally Related JAK Inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Experimental Protocols for Mechanistic Elucidation
To investigate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays would be required. The following protocols are detailed methodologies for key experiments.
In Vitro JAK2 Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific JAK isoform.
Objective: To determine the IC50 value of this compound against JAK2.
Materials:
-
Purified recombinant JAK2 (JH1 domain)
-
PTK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay kit
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Ruxolitinib)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the JAK2 enzyme and substrate peptide in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for JAK2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[7][8][9]
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for STAT Phosphorylation
This assay determines the compound's ability to inhibit JAK activity within a cellular context by measuring the phosphorylation of its downstream target, STAT.
Objective: To assess the inhibition of cytokine-induced STAT3 phosphorylation by this compound in a relevant cell line.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cytokine stimulant (e.g., IL-6)
-
Test compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate HeLa cells and allow them to adhere overnight. Pre-treat the cells with a serial dilution of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with IL-6 for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-STAT3 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal. Determine the IC50 value for the inhibition of STAT3 phosphorylation.
Off-Target Liability Assays
It is crucial to assess the selectivity of a compound to understand its potential for side effects. Key off-target liabilities include inhibition of cytochrome P450 (CYP) enzymes and the hERG potassium channel.
Objective: To evaluate the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10][11][12]
Methodology: A common method utilizes human liver microsomes and isoform-specific fluorogenic probe substrates.[12][13] The test compound is incubated with the microsomes and a probe substrate. Inhibition is measured by the decrease in the fluorescent signal produced by the metabolism of the probe. IC50 values are then determined.
Objective: To assess the potential of this compound to block the hERG channel, which can be associated with cardiac arrhythmia.[14][15]
Methodology: The gold standard for assessing hERG liability is the manual or automated patch-clamp electrophysiology assay.[14][16] This technique directly measures the flow of ions through the hERG channel in cells engineered to express the channel. The effect of the test compound on the current is measured to determine its inhibitory potential.
Experimental and Logic Workflows
The following diagrams illustrate the general workflow for characterizing a novel compound and the logic for proceeding through different stages of testing.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally defined, its structural features strongly suggest a potential role as a kinase inhibitor, with the Janus kinase family being a particularly plausible target. The nitrile moiety is well-suited to act as a hinge-binding element, a common feature in many potent kinase inhibitors. The technical guide provided here outlines a clear path for investigating this hypothesis, from initial in vitro enzyme assays to more complex cell-based and in vivo studies. The illustrative data from analogous compounds underscore the potential for this scaffold to yield potent and selective modulators of key signaling pathways. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its therapeutic potential.
References
- 1. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchopenworld.com [researchopenworld.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 11. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 13. enamine.net [enamine.net]
- 14. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
An In-depth Technical Guide to the Key Functional Groups of 4-Oxopiperidine-3-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical properties, key functional groups, and reactivity of 4-Oxopiperidine-3-carbonitrile hydrochloride. This compound is a valuable building block in medicinal chemistry, and understanding its functional group interplay is crucial for its application in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
This compound is a piperidine derivative featuring a ketone at the 4-position and a nitrile group at the 3-position. The piperidine nitrogen is present as a hydrochloride salt. The presence of these functional groups in a constrained cyclic system imparts unique reactivity to the molecule.
| Property | Value | Source |
| CAS Number | 1373253-28-1 | Chemical Supplier Data |
| Molecular Formula | C₆H₈N₂O · HCl | Calculated |
| Molecular Weight | 160.60 g/mol | Calculated |
| Appearance | White to off-white solid | General Supplier Information |
| Purity | Typically ≥ 97% | General Supplier Information |
| Storage | Room Temperature | General Supplier Information |
Molecular Structure and Key Functional Groups
The core structure of this compound contains three key functional groups that dictate its chemical behavior: a ketone, a nitrile, and a secondary amine hydrochloride.
Caption: Molecular structure of this compound highlighting the key functional groups.
Reactivity of Key Functional Groups
The unique arrangement of the ketone and nitrile groups classifies this molecule as a β-ketonitrile. This arrangement leads to enhanced reactivity of the intervening α-carbon and influences the reactions of both the ketone and nitrile functionalities.
The β-Ketonitrile Moiety
The electron-withdrawing nature of both the adjacent ketone and nitrile groups increases the acidity of the proton at the C3 position. This allows for facile deprotonation by a base to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Ketone Group Reactivity
The ketone at the C4 position is susceptible to a range of nucleophilic additions, typical of carbonyl compounds. These include, but are not limited to:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted to a secondary or tertiary amine.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group to a carbon-carbon double bond.
-
Formation of Imines and Enamines: Reaction with primary or secondary amines can yield the corresponding imines or enamines.
Nitrile Group Reactivity
The nitrile group at the C3 position is a versatile functional group that can undergo several transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate.
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.
-
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can lead to the formation of ketones.
Experimental Protocols
While specific experimental protocols for the synthesis and reactions of this compound are not widely available in peer-reviewed literature, general procedures for the synthesis and transformation of similar β-ketonitriles can be adapted.
General Synthesis of a Piperidone-based β-Ketonitrile (Illustrative Example)
A common route to synthesize β-ketonitriles is through the cyanoacetylation of a ketone enolate or a related synthetic equivalent.
Reaction Scheme:
Caption: Illustrative synthetic workflow for a piperidone-based β-ketonitrile.
Procedure:
-
To a solution of sodium ethoxide in ethanol, add an N-protected 4-piperidone derivative (e.g., N-Boc-4-piperidone) and ethyl cyanoacetate.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched with a weak acid, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the N-protected 4-oxopiperidine-3-carbonitrile.
-
The protecting group is then removed under acidic conditions (e.g., by treating the N-Boc derivative with HCl in dioxane) to yield the final this compound.
General Protocol for Nitrile Hydrolysis to a Carboxylic Acid
Reaction Scheme:
Caption: Workflow for the hydrolysis of the nitrile functional group.
Procedure:
-
This compound is dissolved in an aqueous solution of a strong acid, such as sulfuric acid.
-
The mixture is heated to reflux for several hours.
-
The reaction is monitored for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled and neutralized to precipitate the product, 4-oxopiperidine-3-carboxylic acid.
-
The product is then collected by filtration, washed, and dried.
Conclusion
This compound is a versatile synthetic intermediate with multiple reactive centers. The interplay of the ketone, nitrile, and secondary amine hydrochloride functional groups allows for a wide range of chemical transformations, making it a valuable scaffold for the development of complex molecular architectures, particularly in the field of drug discovery. Understanding the distinct reactivity of each functional group is paramount for its effective utilization in synthetic strategies. Further research into the specific reaction conditions and biological activities of this compound and its derivatives will continue to expand its applications in medicinal chemistry.
Navigating the Safe Handling of 4-Oxopiperidine-3-carbonitrile Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 4-Oxopiperidine-3-carbonitrile hydrochloride, a key building block in pharmaceutical research and development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from closely related 4-oxopiperidine derivatives to establish a robust framework for its safe utilization in a laboratory setting. Researchers must, however, consult the specific SDS for this compound from the supplier for definitive guidance.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Table 1: GHS Hazard Classification (Based on Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation.[1][2] |
Pictogram:
Signal Word: Warning[1]
Precautionary Measures and Personal Protection
Adherence to strict precautionary measures is paramount to ensure the safety of laboratory personnel. This includes a combination of engineering controls, administrative controls, and the use of appropriate personal protective equipment (PPE).
Table 2: Precautionary Statements (P-Statements)
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[1] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] | |
| P362 | Take off contaminated clothing and wash before reuse.[1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards.[3] |
| Hands | Chemical-resistant gloves | Material to be selected based on breakthrough time and permeation rate. Nitrile or neoprene gloves are often suitable.[3] |
| Skin/Body | Laboratory coat, long-sleeved clothing | To prevent skin contact. |
| Respiratory | NIOSH/MSHA approved respirator | Recommended when engineering controls are not sufficient to maintain exposure below acceptable levels or for emergency use. Use a dust mask for handling solids that may generate dust.[3] |
Experimental Protocols: First Aid and Emergency Procedures
Immediate and appropriate response to accidental exposure is critical. The following protocols are based on best practices for handling similar chemical compounds.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as nitrogen oxides, carbon oxides, and hydrogen chloride may be generated.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Table 3). Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a wet cloth or paper towels and dispose of them as hazardous waste.
Handling and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride from Piperidone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperidine scaffolds are crucial building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The functionalization of the piperidine ring allows for the synthesis of diverse molecular architectures with a wide range of biological activities. 4-Oxopiperidine-3-carbonitrile, in particular, serves as a versatile intermediate, featuring a ketone and a nitrile group in a synthetically useful arrangement. These functional groups enable various subsequent chemical transformations, making it a valuable precursor for the development of novel therapeutic agents. This document provides a detailed protocol for a plausible synthetic route to 4-Oxopiperidine-3-carbonitrile hydrochloride, starting from the readily available N-benzyl-4-piperidone.[2]
Overall Synthetic Pathway
The proposed synthesis involves a three-step process starting from N-benzyl-4-piperidone:
-
Formylation: Introduction of a formyl group at the C-3 position, alpha to the ketone, to create an activated intermediate.
-
Cyanation via Oximation and Dehydration: Conversion of the formyl group into a nitrile.
-
Debenzylation and Salt Formation: Removal of the N-benzyl protecting group via catalytic hydrogenation, followed by the formation of the hydrochloride salt.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Safety Precaution: This synthesis involves reagents that are flammable, corrosive, and reactive. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step 1: Synthesis of 3-(Hydroxymethylene)-1-benzylpiperidin-4-one
This procedure introduces a formyl group at the C-3 position of the piperidone ring via a Claisen condensation.
Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous diethyl ether (200 mL) under an argon atmosphere at 0°C, add a solution of N-benzyl-4-piperidone (18.9 g, 100 mmol) in ethyl formate (15.5 mL, 150 mmol).
-
The addition is performed dropwise over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of ice-cold water (50 mL).
-
The layers are separated, and the aqueous layer is washed with diethyl ether (2 x 50 mL).
-
The aqueous layer is then acidified to pH 5-6 with 2M HCl at 0°C.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the product as a solid.
Step 2: Synthesis of 1-Benzyl-4-oxopiperidine-3-carbonitrile
This step converts the intermediate from Step 1 into the desired nitrile.
Methodology:
-
A mixture of 3-(hydroxymethylene)-1-benzylpiperidin-4-one (21.7 g, 100 mmol) and hydroxylamine hydrochloride (7.6 g, 110 mmol) in ethanol (150 mL) is heated to reflux for 2 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude oxime is suspended in acetic anhydride (100 mL) and heated to 120°C for 4 hours.
-
The mixture is cooled and poured carefully onto crushed ice (300 g) with vigorous stirring.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 3: Synthesis of this compound
This final step involves the removal of the N-benzyl protecting group and the formation of the hydrochloride salt.
Methodology:
-
1-Benzyl-4-oxopiperidine-3-carbonitrile (21.4 g, 100 mmol) is dissolved in methanol (200 mL).
-
10% Palladium on carbon (Pd/C, 2.0 g) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The resulting oil (crude 4-oxopiperidine-3-carbonitrile free base) is dissolved in anhydrous diethyl ether (150 mL).
-
The solution is cooled to 0°C, and a 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product, this compound.
Data Presentation
Table 1: Summary of Reagents and Materials
| Step | Starting Material | Key Reagents | Solvent(s) |
| 1 | N-Benzyl-4-piperidone | Sodium Hydride, Ethyl Formate | Diethyl Ether |
| 2 | 3-(Hydroxymethylene)-1-benzyl... | Hydroxylamine HCl, Acetic Anhydride | Ethanol, Acetic Anh. |
| 3 | 1-Benzyl-4-oxopiperidine-3-carbonitrile | H₂, 10% Palladium on Carbon, HCl in Ether | Methanol, Diethyl Ether |
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Step | Reaction Time | Temperature | Expected Yield (%) | Expected Purity (%) |
| 1 | 12 hours | 0°C to RT | 80 - 90 | >95 |
| 2 | 6 hours | Reflux/120°C | 65 - 75 | >90 (post-column) |
| 3 | 24 hours | RT | 85 - 95 | >98 |
Experimental Workflow
The following diagram illustrates the overall laboratory workflow for the synthesis.
Figure 2: Overall laboratory workflow from preparation to final product analysis.
References
Synthesis of 4-Oxopiperidine-3-carbonitrile Hydrochloride: Application Notes and a Generalized Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides insights into the synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a specific, detailed public-domain protocol for this exact compound, this document outlines a generalized synthetic approach based on established chemical principles and analogous reactions found in the scientific literature. The provided information is intended for experienced synthetic chemists and should be adapted and optimized under appropriate laboratory settings.
Chemical Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₆H₈N₂O (free base) | Inferred |
| Molecular Weight | 124.14 g/mol (free base) | Inferred |
| Appearance | Expected to be a crystalline solid | Inferred |
| Purity | >95% (typical for commercial samples) | Inferred |
| Melting Point | Not reported | - |
| ¹H NMR, ¹³C NMR, IR, MS | Data not available in searched literature | - |
| Yield | Highly dependent on the synthetic route and optimization | - |
Generalized Experimental Protocol
The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the 4-oxopiperidine-3-carbonitrile free base, followed by its conversion to the hydrochloride salt. The following protocol is a generalized procedure and requires optimization.
Step 1: Synthesis of 4-Oxopiperidine-3-carbonitrile (Generalized)
A plausible route to the core structure involves the Thorpe-Ziegler reaction, a common method for the synthesis of α-cyano ketones. This would typically start from a protected bis(2-cyanoethyl)amine derivative.
Materials:
-
A suitable N-protected bis(2-cyanoethyl)amine (e.g., N-benzyl-bis(2-cyanoethyl)amine)
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous, aprotic solvent (e.g., toluene, THF)
-
Acid for workup (e.g., hydrochloric acid, acetic acid)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
To a solution of the N-protected bis(2-cyanoethyl)amine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add a strong base portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture at room temperature or with gentle heating until the intramolecular cyclization is complete (monitoring by TLC or LC-MS is recommended).
-
Carefully quench the reaction by the slow addition of an acid at a low temperature.
-
If an N-benzyl protecting group is used, a subsequent debenzylation step (e.g., catalytic hydrogenation with Pd/C) would be necessary to obtain the free secondary amine.
-
Perform an aqueous workup by adding water and extracting the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude 4-oxopiperidine-3-carbonitrile.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Step 2: Formation of this compound
Materials:
-
4-Oxopiperidine-3-carbonitrile (from Step 1)
-
Anhydrous solvent (e.g., diethyl ether, isopropanol, ethyl acetate)
-
Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)
Procedure:
-
Dissolve the purified 4-oxopiperidine-3-carbonitrile in a minimal amount of a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Disclaimer: The provided protocol is a generalized representation and has not been experimentally validated for the specific synthesis of this compound. It is intended for informational purposes for qualified researchers. All chemical syntheses should be performed with appropriate safety precautions in a controlled laboratory environment. It is highly recommended to conduct a thorough literature search for any updated or more specific synthetic methods before proceeding.
The Versatile Scaffold: Applications of 4-Oxopiperidine-3-carbonitrile Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Oxopiperidine-3-carbonitrile hydrochloride is a heterocyclic compound that holds significant potential as a versatile building block in the design and synthesis of novel therapeutic agents. Its rigid piperidine core, substituted with a reactive ketone and a cyano group, offers multiple points for chemical modification, making it an attractive starting material for constructing complex molecular architectures. While specific, publicly available data on the direct use of this compound in the synthesis of named drug candidates with associated quantitative biological data is limited, its structural motifs are prevalent in a range of biologically active molecules. This document aims to provide an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related piperidine derivatives and outlining general synthetic strategies.
Potential Therapeutic Applications
The 4-oxopiperidine scaffold is a key pharmacophore in many biologically active compounds, suggesting that derivatives of this compound could be explored for a variety of therapeutic targets.
Kinase Inhibition
The piperidine ring is a common feature in numerous kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer and inflammatory diseases.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for mediating immune responses, and its inhibition has proven effective in treating autoimmune diseases like rheumatoid arthritis. While prominent JAK inhibitors such as tofacitinib and baricitinib do not directly use this compound in their reported syntheses, the core piperidine structure is fundamental to their interaction with the kinase domain. The functional groups on this compound could be elaborated to mimic the binding modes of these established drugs.
-
Src Kinase Inhibitors: Src family kinases are non-receptor tyrosine kinases that play a role in cancer cell proliferation, survival, and metastasis. The development of Src inhibitors is an active area of oncology research. The piperidine scaffold can serve as a template for designing molecules that fit into the ATP-binding pocket of Src kinase.
Hypothetical Signaling Pathway Targeted by Kinase Inhibitors Derived from 4-Oxopiperidine-3-carbonitrile:
Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.
General Experimental Protocols
N-Alkylation and N-Arylation
The secondary amine of the piperidine ring is a prime site for modification to introduce various substituents, which can modulate the pharmacological properties of the resulting molecule.
General Protocol for N-Alkylation:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.
-
Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevate the temperature as needed (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Illustrative N-Alkylation Workflow:
Caption: General workflow for N-alkylation.
Reductive Amination
The ketone at the 4-position can be converted to an amine via reductive amination, a powerful tool for introducing diversity and potentially improving biological activity.
General Protocol for Reductive Amination:
-
Amine Addition: To a solution of the N-substituted 4-oxopiperidine-3-carbonitrile (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1-1.5 equivalents).
-
Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine/enamine formation.
-
Reducing Agent: After a period of stirring, add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2 equivalents), portion-wise.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Data Presentation
As no specific quantitative data for compounds directly synthesized from this compound is available, a comparative table of IC50 values for well-known JAK inhibitors featuring a piperidine core is presented below for illustrative purposes. This highlights the potency that can be achieved with this scaffold.
| Compound | Target(s) | IC50 (nM) | Disease Indication |
| Tofacitinib | JAK1, JAK2, JAK3 | 1-2 (JAK1/2), 112 (JAK3) | Rheumatoid Arthritis |
| Baricitinib | JAK1, JAK2 | 5.9 (JAK1), 5.7 (JAK2) | Rheumatoid Arthritis |
| Upadacitinib | JAK1 | 43 | Rheumatoid Arthritis |
Note: The data presented in this table is for established drugs and is intended to be illustrative of the potential of the piperidine scaffold. It does not represent data for compounds synthesized from this compound.
Conclusion
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its chemical functionality provides a platform for the synthesis of diverse compound libraries targeting a range of biological entities, with a particular potential in the development of kinase inhibitors. While direct and detailed applications with associated biological data are not prevalent in current public literature, the foundational chemistry of the piperidine scaffold strongly suggests its utility. Further research and publication in this specific area are needed to fully elucidate the potential of this versatile chemical entity in drug discovery and development. Researchers are encouraged to use the general protocols provided as a starting point for their synthetic explorations.
The Versatile Scaffold: 4-Oxopiperidine-3-carbonitrile Hydrochloride in Modern Drug Discovery
For Immediate Release
Shanghai, China – December 26, 2025 – 4-Oxopiperidine-3-carbonitrile hydrochloride is emerging as a highly versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of therapeutic agents. This key intermediate is particularly valuable in the development of novel treatments for cancer and neurological disorders, offering a flexible scaffold for creating compounds with potent and selective biological activities. Researchers and drug development professionals are increasingly utilizing this compound to explore new chemical spaces and design next-generation therapeutics.
The unique structural features of this compound, including a reactive ketone and a nitrile group, allow for a variety of chemical modifications. This adaptability makes it an ideal starting point for the synthesis of complex molecules that can interact with specific biological targets. Its derivatives have shown promise in modulating key signaling pathways implicated in disease progression, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of anticancer and neuroprotective agents.
Application in Anticancer Drug Discovery
Derivatives of 4-Oxopiperidine-3-carbonitrile have demonstrated significant potential as anticancer agents by interfering with critical cellular processes that regulate cell proliferation and survival. The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in a wide array of biologically active compounds.
Quantitative Data on Piperidine Derivatives in Oncology
The following table summarizes the cytotoxic activity of various piperidine-containing compounds against several human cancer cell lines. While specific data for direct derivatives of this compound is emerging, the data for structurally related piperidine derivatives highlight the potential of this scaffold.
| Compound Class | Cancer Cell Line | Assay Type | In Vitro Activity (IC50/GI50) |
| PIM-1 Kinase Inhibitors | Various | Kinase Assay | Varies |
| Akt Inhibitors | Various | Kinase Assay | Nanomolar range |
| General Piperidine Derivatives | K562 (Leukemia) | GI50 | 0.06 - 0.16 µM |
| General Piperidine Derivatives | Various | GI50 | 0.06 - 0.16 µM |
Application in Neurological Drug Discovery
The 4-oxopiperidine core is also a key feature in compounds designed to treat neurological disorders. Derivatives are being investigated for their potential to modulate neurotransmitter levels and provide neuroprotection. Research indicates that certain derivatives may protect neuronal cells from oxidative stress, a key factor in the progression of neurodegenerative diseases.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 4-Oxopiperidine-3-carbonitrile derivatives are crucial for advancing research in this area.
Synthesis of N-Substituted 4-Oxopiperidine-3-carbonitrile Derivatives
A common synthetic route involves the N-alkylation or N-arylation of the piperidine nitrogen.
Protocol for N-Alkylation:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2-3 equivalents).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide) (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In Vitro Anticancer Activity Assays
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]
SRB Assay for Cytotoxicity:
The Sulforhodamine B (SRB) assay is a cell density-based assay.
-
Cell Plating and Treatment: Plate and treat cells with the test compounds as described for the MTT assay.
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization and Measurement: Solubilize the bound stain with 10 mM Tris base solution and measure the absorbance at 510 nm.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[5][6] Derivatives of 4-Oxopiperidine-3-carbonitrile are being explored as inhibitors of key kinases in this pathway, such as Akt.
Caption: PI3K/Akt signaling pathway with potential inhibition by a 4-Oxopiperidine-3-carbonitrile derivative.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening novel compounds synthesized from this compound for anticancer activity.
Caption: A typical workflow for the discovery of anticancer drugs starting from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. MTT Assay [protocols.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Nitrile-Containing Piperidine Intermediates in Remifentanil Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic, distinguished by its rapid onset and offset of action. This unique pharmacokinetic profile is due to an ester linkage that is readily hydrolyzed by non-specific esterases in blood and tissues. The synthesis of Remifentanil, a complex 4-anilidopiperidine derivative, involves several key chemical transformations. A critical strategy employed in various synthetic routes is the use of a nitrile-containing piperidine intermediate. While the direct use of 4-Oxopiperidine-3-carbonitrile hydrochloride as a starting material is not widely documented, the synthesis of Remifentanil frequently proceeds through a 4-cyano-4-anilinopiperidine intermediate derived from 4-piperidone. This document details a well-established, four-step synthetic pathway, providing comprehensive experimental protocols, quantitative data, and visual diagrams to elucidate this crucial aspect of Remifentanil synthesis.
Overall Synthesis Pathway
The synthesis of Remifentanil hydrochloride from 4-piperidone monohydrate hydrochloride is a four-step process that efficiently builds the complex molecular architecture of the final product. The pathway commences with the N-alkylation of the piperidine ring, followed by the strategic introduction of the cyano and anilino groups at the 4-position via a Strecker-type reaction. Subsequent N-acylation and the final conversion of the nitrile to a methyl ester complete the synthesis.
Caption: Overall synthetic pathway for Remifentanil Hydrochloride.
Experimental Protocols and Data
Step 1: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate (N-Alkylation)
This initial step introduces the methyl propanoate side chain onto the piperidine nitrogen through a Michael addition.
Protocol:
-
A suspension of 4-piperidone monohydrate hydrochloride (125 g, 0.81 mol) and methyl acrylate (96 mL, 1.07 mol) in methanol (800 mL) is prepared in a suitable reaction vessel.[1]
-
Potassium carbonate (169 g, 1.22 mol) is added to the suspension at room temperature.[1]
-
The mixture is stirred at room temperature for 4 hours.[1]
-
The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure to obtain a residue.[1]
-
The residue is dissolved in water (170 mL) and extracted with ethyl acetate (1 L).[1]
-
The aqueous layer is separated and further extracted with ethyl acetate (2 x 250 mL).[1]
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the product.[1]
Quantitative Data:
| Product | Yield | Physical State | Reference |
| Methyl 3-(4-oxopiperidin-1-yl)propanoate | 133.3 g (88%) | Oil (solidifies on standing) | [1] |
Step 2: Synthesis of Methyl 3-(4-anilino-4-cyanopiperidin-1-yl)propanoate (Strecker Reaction)
A multi-component Strecker-type reaction is employed to concurrently introduce the aniline and cyano functionalities at the 4-position of the piperidone ring.
Caption: Workflow for the Strecker-type reaction.
Protocol:
-
A stirred mixture of methyl 3-(4-oxo-1-piperidine)propanoate (180 g, 0.97 mol), aniline (143 mL, 1.57 mol), and acetic acid (145 mL, 2.54 mol) in methanol (900 mL) is prepared.[2]
-
A solution of potassium cyanide (50 g, 1.02 mol) in water (160 mL) is added dropwise to the mixture at room temperature over a 30-minute period.[2]
-
The reaction mixture is heated to 60 °C and stirred for 4 hours.[2]
-
After the reaction, 350 mL of water is added, and the mixture is stirred at 0 °C overnight.[3]
-
The resulting precipitate is collected by suction filtration and washed with a 1:1 mixture of water and methanol to yield the product.[3]
Quantitative Data:
| Product | Yield | Melting Point | Physical State | Reference |
| Methyl 3-(4-anilino-4-cyanopiperidin-1-yl)propanoate | 124.8 g (45%) | 96-100 °C | White solid | [3] |
Step 3: Synthesis of Methyl 3-[4-cyano-4-(N-phenylpropanamido)piperidin-1-yl]propanoate (N-Acylation)
The secondary nitrogen of the anilino group is acylated with propionyl chloride in this step.
Protocol:
-
To a stirred solution of methyl 3-(4-phenylamino-4-cyano-1-piperidine)propanoate (10 g, 34.80 mmol) in toluene (100 mL), propionyl chloride (9.5 mL, 108.73 mmol) is added.[2]
-
The mixture is heated to reflux for 3 hours.[2]
-
Triethylamine (5 mL, 35.92 mmol) is then added gradually over 1 hour, and the stirring is continued overnight.[2]
-
The reaction mixture is cooled to room temperature and poured into a 25% potassium carbonate solution (100 mL).[2]
-
The layers are separated, and the aqueous layer is extracted with toluene (2 x 60 mL).[2]
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to afford the product.[2]
Quantitative Data:
| Product | Yield | Physical State | Reference |
| Methyl 3-[4-cyano-4-(N-phenylpropanamido)piperidin-1-yl]propanoate | 11.9 g (99%) | Oil | [2] |
Step 4: Synthesis of Remifentanil Hydrochloride (Nitrile to Ester Conversion)
The final step involves the conversion of the nitrile group to a methyl ester in the presence of methanolic hydrogen chloride.
Protocol:
-
Methyl 3-[4-cyano-4-[(1-oxopropyl)phenylamino)]-1-piperidine)propanoate (10.5 g, 30.66 mmol) is dissolved in a 3.4 M solution of hydrogen chloride in methanol (72 mL).[3]
-
The solution is stirred at room temperature for 24 hours, during which a white precipitate forms.[3]
-
The mixture is then cooled to 0 °C and stirring is continued for an additional 3 hours.[3]
-
The precipitate is collected by filtration to yield Remifentanil hydrochloride.[3]
Quantitative Data:
| Product | Yield | Physical State | Reference |
| Remifentanil Hydrochloride | 7.8 g (62%) | White solid | [3] |
The utilization of a 4-cyano-4-anilinopiperidine intermediate represents a robust and efficient strategy for the synthesis of Remifentanil. The detailed protocols and quantitative data presented herein provide a clear and reproducible guide for the laboratory-scale synthesis of this important opioid analgesic. This multi-step synthesis, which is well-documented in the patent literature, highlights key organic transformations that are fundamental to the construction of complex pharmaceutical agents. For researchers and professionals in drug development, a thorough understanding of this synthetic route is invaluable for process optimization, impurity profiling, and the development of novel analogs. thorough understanding of this synthetic route is invaluable for process optimization, impurity profiling, and the development of novel analogs.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP1867635A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]
- 3. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]
Anwendungsbeispiele und Protokolle für Derivatisierungsreaktionen von 4-Oxopiperidin-3-carbonitril-hydrochlorid
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierungsreaktionen von 4-Oxopiperidin-3-carbonitril-hydrochlorid, einem vielseitigen Baustein in der medizinischen Chemie. Die hier vorgestellten Reaktionen ermöglichen die gezielte Modifikation der Piperidin-, Keton- und Nitrilfunktionalitäten und eröffnen den Zugang zu einer breiten Palette von heterocyclischen Verbindungen mit potenzieller pharmakologischer Aktivität.
Inhaltsübersicht
-
Einleitung
-
Derivatisierungsreaktionen am Piperidin-Stickstoff
-
N-Alkylierung
-
N-Acylierung
-
-
Reaktionen an der Ketogruppe
-
Gewald-Reaktion zur Synthese von Thiophenen
-
Synthese von anellierten Pyrazolen
-
-
Reaktionen der Nitrilgruppe
-
Reduktion zu primären Aminen
-
Thorpe-Ziegler-Cyclisierung
-
-
Zusammenfassende Tabellen der quantitativen Daten
-
Experimentelle Protokolle
-
Diagramme der Reaktionswege und Arbeitsabläufe
Einleitung
4-Oxopiperidin-3-carbonitril-hydrochlorid ist ein wertvolles Ausgangsmaterial für die Synthese komplexer Moleküle, insbesondere für die Entwicklung von Wirkstoffkandidaten. Seine multifunktionelle Struktur, bestehend aus einem sekundären Amin (als Hydrochlorid), einer Ketogruppe und einer Nitrilgruppe, ermöglicht eine Vielzahl von chemischen Umwandlungen. Diese Anwendungsbeispiele bieten eine Grundlage für die Erforschung neuer chemischer Räume und die Entwicklung neuartiger Wirkstoffe.
Derivatisierungsreaktionen am Piperidin-Stickstoff
Der Stickstoffatom des Piperidinrings ist ein primäres Ziel für die Funktionalisierung, um die physikochemischen und pharmakokinetischen Eigenschaften der Moleküle zu modulieren.
N-Alkylierung
Die N-Alkylierung führt eine Alkylgruppe am Stickstoffatom ein, was die Lipophilie und Basizität des Moleküls beeinflussen kann. Da das Ausgangsmaterial als Hydrochlorid vorliegt, ist die Verwendung einer Base zur Neutralisierung der Salzsäure und zur Deprotonierung des Piperidin-Stickstoffs erforderlich.[1][2]
N-Acylierung
Die N-Acylierung führt eine Acylgruppe am Stickstoffatom ein und bildet ein Amid. Diese Modifikation kann als Schutzgruppe dienen oder zur Einführung spezifischer funktioneller Gruppen genutzt werden, die an pharmakologischen Targets interagieren.[3]
Reaktionen an der Ketogruppe
Die Ketogruppe in Position 4 ist ein reaktives Zentrum für Kondensationsreaktionen, die zur Bildung von anellierten heterocyclischen Systemen führen.
Gewald-Reaktion zur Synthese von Thiophenen
Die Gewald-Reaktion ist eine Mehrkomponentenreaktion, bei der ein Keton mit einem α-Cyanoester (oder in diesem Fall dem internen α-Cyano-Keton) und elementarem Schwefel in Gegenwart einer Base zu einem hochsubstituierten 2-Aminothiophen umgesetzt wird.[4][5][6][7][8] Diese Reaktion ist besonders nützlich für den Aufbau von Thiophen-anellierten Piperidinen.
Synthese von anellierten Pyrazolen
Die Kondensation der Ketogruppe mit Hydrazinderivaten ist ein gängiger Weg zur Synthese von anellierten Pyrazolen, wie den Pyrazolo[4,3-c]pyridinen.[9][10][11][12] Diese Struktureinheit ist in vielen biologisch aktiven Verbindungen zu finden.
Reaktionen der Nitrilgruppe
Die Nitrilgruppe bietet ebenfalls vielfältige Möglichkeiten zur weiteren Derivatisierung.
Reduktion zu primären Aminen
Die Reduktion der Nitrilgruppe führt zu einem primären Amin, das als weiterer Anknüpfungspunkt für Modifikationen dienen kann. Gleichzeitig kann unter bestimmten Bedingungen auch die Ketogruppe reduziert werden.[13]
Thorpe-Ziegler-Cyclisierung
Die Thorpe-Ziegler-Reaktion ist eine intramolekulare Variante der Thorpe-Reaktion, bei der ein Dinitril unter basischen Bedingungen zu einem cyclischen Keton umgesetzt wird, nach anschließender saurer Hydrolyse.[14][15] Durch N-Alkylierung mit einem halogenierten Nitril kann ein entsprechendes Dinitril-Substrat aus 4-Oxopiperidin-3-carbonitril hergestellt werden.
Zusammenfassende Tabellen der quantitativen Daten
Die folgenden Tabellen fassen die typischen Reaktionsbedingungen und Ausbeuten für die beschriebenen Derivatisierungsreaktionen zusammen.
Tabelle 1: N-Alkylierung von 4-Oxopiperidin-3-carbonitril-hydrochlorid
| Alkylierungsmittel | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Alkylhalogenid | K₂CO₃ | DMF | Raumtemp. - 80 | 4 - 24 | 60 - 90 |
| Benzylbromid | NaH | THF | Raumtemp. | 6 | Hoch |
| Phenylacetaldehyd (Reduktive Aminierung) | NaBH(OAc)₃ | 1,2-Dichlorethan | Raumtemp. | 16 | 70 - 85 |
Tabelle 2: N-Acylierung von 4-Oxopiperidin-3-carbonitril-hydrochlorid
| Acylierungsmittel | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Säurechlorid | Triethylamin | Dichlormethan | 0 - Raumtemp. | 2 - 6 | 75 - 95 |
| Säureanhydrid | - | - (neat) | Raumtemp. | 0.5 - 2 | 80 - 98 |
Tabelle 3: Gewald-Reaktion mit 4-Oxopiperidin-3-carbonitril
| α-Cyano-Komponente | Schwefel (eq) | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| (intern) | 1.1 | Morpholin/Triethylamin | Ethanol | 50 - Reflux | 2 - 6 | 65 - 85 |
Tabelle 4: Synthese von Pyrazolo[4,3-c]pyridinen
| Hydrazin-Derivat | Katalysator/Bedingungen | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Hydrazinhydrat | Essigsäure | Ethanol | Reflux | 4 - 8 | 70 - 90 |
| Phenylhydrazin | Essigsäure | Ethanol | Reflux | 6 - 12 | 65 - 85 |
Experimentelle Protokolle
Protokoll 1: Allgemeine Vorschrift für die N-Alkylierung
-
4-Oxopiperidin-3-carbonitril-hydrochlorid (1,0 Äq.) wird in einem geeigneten aprotischen Lösungsmittel (z. B. DMF oder Acetonitril) suspendiert.
-
Eine anorganische Base (z. B. K₂CO₃, 2,2 Äq.) wird zugegeben.
-
Das Alkylierungsmittel (z. B. ein Alkylhalogenid, 1,1 Äq.) wird zu der Suspension gegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur oder erhöhter Temperatur (z. B. 80 °C) für 4-24 Stunden gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständiger Umsetzung wird die Reaktionsmischung filtriert, um die anorganischen Salze zu entfernen.
-
Das Filtrat wird im Vakuum eingeengt.
-
Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt.
Protokoll 2: Allgemeine Vorschrift für die N-Acylierung mit einem Säurechlorid
-
4-Oxopiperidin-3-carbonitril-hydrochlorid (1,0 Äq.) wird in Dichlormethan suspendiert.
-
Triethylamin (2,2 Äq.) wird zugegeben und die Mischung wird auf 0 °C gekühlt.
-
Das Säurechlorid (1,1 Äq.) wird langsam zugetropft, wobei die Temperatur unter 5 °C gehalten wird.
-
Die Reaktionsmischung wird für 2-6 Stunden bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Nach vollständiger Umsetzung wird die Reaktion durch Zugabe von Wasser beendet.
-
Die organische Phase wird abgetrennt und nacheinander mit gesättigter NaHCO₃-Lösung und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Protokoll 3: Allgemeine Vorschrift für die Gewald-Reaktion
-
4-Oxopiperidin-3-carbonitril (oder sein Hydrochlorid mit 1,0 Äq. einer Base wie Triethylamin) (1,0 Äq.) wird in Ethanol gelöst.
-
Elementarer Schwefel (1,1 Äq.) wird zugegeben.
-
Eine organische Base (z. B. Morpholin oder Triethylamin, 0,5 Äq.) wird zugegeben.
-
Die Reaktionsmischung wird für 2-6 Stunden unter Rückfluss erhitzt.
-
Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Nach dem Abkühlen fällt das Produkt oft aus und kann durch Filtration isoliert werden.
-
Alternativ wird das Lösungsmittel im Vakuum entfernt und der Rückstand durch Säulenchromatographie gereinigt.
Protokoll 4: Allgemeine Vorschrift für die Synthese von Pyrazolo[4,3-c]pyridinen
-
4-Oxopiperidin-3-carbonitril-hydrochlorid (1,0 Äq.) und das entsprechende Hydrazinderivat (z. B. Hydrazinhydrat oder Phenylhydrazin, 1,1 Äq.) werden in Ethanol gelöst.
-
Eine katalytische Menge Essigsäure wird zugegeben.
-
Die Reaktionsmischung wird für 4-12 Stunden unter Rückfluss erhitzt.
-
Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Nach dem Abkühlen fällt das Produkt oft aus und kann durch Filtration isoliert werden.
-
Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) gereinigt.
Diagramme der Reaktionswege und Arbeitsabläufe
Abbildung 1: Übersicht der Derivatisierungsreaktionen.
Abbildung 2: Allgemeiner Arbeitsablauf für die N-Alkylierung.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Thorpe reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Characterization of 4-Oxopiperidine-3-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Oxopiperidine-3-carbonitrile hydrochloride (CAS No: 1373253-28-1). The protocols outlined below are based on established analytical techniques for similar compounds and serve as a guide for method development and validation.
Compound Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1373253-28-1 |
| Molecular Formula | C₆H₉ClN₂O |
| Molecular Weight | 160.61 g/mol |
| Appearance | White to off-white solid (predicted) |
| Purity | ≥97% (typical)[1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule. Predicted ¹H and ¹³C NMR data are provided below. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 4.8 | m | 1H | H-3 |
| ~3.8 - 4.1 | m | 2H | H-2 (axial & equatorial) |
| ~3.5 - 3.7 | m | 2H | H-6 (axial & equatorial) |
| ~2.8 - 3.1 | m | 2H | H-5 (axial & equatorial) |
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~205 | C-4 (C=O) |
| ~118 | -CN (Nitrile) |
| ~50 | C-2 |
| ~48 | C-6 |
| ~40 | C-5 |
| ~35 | C-3 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted Characteristic FT-IR Peaks
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretch (secondary amine hydrochloride) |
| ~2250 | C≡N stretch (nitrile) |
| ~1720 | C=O stretch (ketone) |
| ~1600-1450 | N-H bend |
| ~1450-1350 | C-H bend |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a calibrated FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 125.07 | [M+H]⁺ (protonated free base) |
| 147.05 | [M+Na]⁺ (sodium adduct of free base) |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. Due to the polar nature of the compound, a method based on reversed-phase chromatography with an aqueous mobile phase is recommended.
General HPLC Method (based on related polar amine hydrochlorides)
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileIsocratic or gradient elution to be optimized. A starting point could be 95:5 (A:B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore. |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Prepare the sample solution at a similar concentration.
-
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area, and tailing factor).
-
Analysis: Inject the sample solution and analyze the chromatogram for the main peak and any impurities.
-
Quantification: Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
Purity and Water Content Determination
Purity Assay by Titration
An argentometric titration can be used to determine the chloride content, which can then be used to calculate the purity of the hydrochloride salt.
Experimental Protocol: Argentometric Titration (Mohr's Method)
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
5% w/v Potassium Chromate (K₂CrO₄) indicator solution.
-
-
Sample Preparation: Accurately weigh about 100-150 mg of this compound and dissolve it in 50 mL of deionized water.
-
Titration:
-
Calculation: Calculate the percentage of chloride and subsequently the purity of the hydrochloride salt.
Water Content by Karl Fischer Titration
Karl Fischer titration is the standard method for determining the water content in pharmaceutical substances. A coulometric method is suitable for low water content.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: Use a calibrated coulometric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample and introduce it directly into the titration cell. For hygroscopic samples, care should be taken to minimize exposure to atmospheric moisture.[6]
-
Titration: The instrument will automatically titrate the water present in the sample.
-
Calculation: The water content is automatically calculated by the instrument based on the amount of charge required to generate the iodine for the reaction.
Disclaimer: The experimental protocols and data provided in these application notes are intended as a guideline. It is essential for researchers to independently verify and validate these methods for their specific applications and equipment. The predicted spectroscopic data should be confirmed by experimental analysis.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Oxopiperidine-3-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride, a key building block in the development of various pharmaceutical compounds. The described methodology is a robust and scalable three-step process commencing with the readily available N-Boc-4-piperidone. The protocols focus on ensuring high yield and purity, critical for downstream applications in drug discovery and development. All quantitative data is summarized in tables for clarity, and experimental workflows are visually represented using diagrams.
Introduction
This compound is a valuable intermediate in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for active pharmaceutical ingredients (APIs). The presence of the keto and nitrile functionalities provides versatile handles for further chemical modifications. Ensuring a scalable and efficient synthesis of this intermediate is paramount for the cost-effective production of drug candidates. This document outlines a detailed synthetic route from N-Boc-4-piperidone, involving N-protection, electrophilic cyanation, and subsequent deprotection and salt formation.
Synthetic Strategy Overview
The overall synthetic strategy is a three-step process designed for scalability and efficiency, minimizing the need for complex purification methods like column chromatography at the final stages. The workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-4-piperidone
This step involves the protection of the secondary amine of 4-piperidone using di-tert-butyl dicarbonate (Boc)₂O.
Reaction Scheme:
Caption: N-Protection of 4-piperidone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-Piperidone monohydrate hydrochloride | 153.61 | 10.0 | 65.1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 15.0 | 68.7 |
| Triethylamine (TEA) | 101.19 | 14.0 | 138.3 |
| Dichloromethane (DCM) | - | 100 L | - |
| Water | - | 50 L | - |
| Brine | - | 20 L | - |
| Anhydrous Sodium Sulfate | - | 5.0 kg | - |
Procedure:
-
To a 200 L reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-piperidone monohydrate hydrochloride (10.0 kg, 65.1 mol) and dichloromethane (DCM, 100 L).
-
Cool the suspension to 0-5 °C with an ice bath.
-
Slowly add triethylamine (14.0 kg, 138.3 mol) via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (15.0 kg, 68.7 mol) in DCM (20 L).
-
Add the (Boc)₂O solution to the reactor dropwise over 2 hours, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add water (50 L) to the reactor and stir for 15 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 L), water (20 L), and brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate (5.0 kg), filter, and concentrate under reduced pressure to afford N-Boc-4-piperidone as a white to off-white solid.
Quantitative Data:
| Parameter | Value |
| Yield | 12.5 kg (96%) |
| Purity (HPLC) | >98% |
| Melting Point | 73-75 °C |
Step 2: Synthesis of N-Boc-4-oxopiperidine-3-carbonitrile
This step involves the electrophilic cyanation of N-Boc-4-piperidone at the α-position to the carbonyl group.
Reaction Scheme:
Caption: Electrophilic cyanation of N-Boc-4-piperidone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| N-Boc-4-piperidone | 199.25 | 12.0 | 60.2 |
| Sodium Hydride (60% disp.) | 24.00 | 2.9 | 72.3 |
| Ethyl 2-cyanoacetate | 113.12 | 8.2 | 72.3 |
| Tetrahydrofuran (THF) | - | 120 L | - |
| Toluene | - | 50 L | - |
| Saturated NH₄Cl solution | - | 40 L | - |
| Ethyl Acetate | - | 80 L | - |
| Hexanes | - | 40 L | - |
Procedure:
-
To a 200 L reactor, add sodium hydride (60% dispersion in mineral oil, 2.9 kg, 72.3 mol) and anhydrous tetrahydrofuran (THF, 50 L).
-
Cool the suspension to 0-5 °C.
-
Dissolve N-Boc-4-piperidone (12.0 kg, 60.2 mol) in anhydrous THF (70 L) and add it slowly to the sodium hydride suspension over 2 hours, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour.
-
Add ethyl 2-cyanoacetate (8.2 kg, 72.3 mol) dropwise over 1.5 hours, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0-5 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (40 L).
-
Add toluene (50 L) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 40 L).
-
Combine the organic layers, wash with brine (30 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield N-Boc-4-oxopiperidine-3-carbonitrile as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | 11.2 kg (83%) |
| Purity (HPLC) | >97% |
| Melting Point | 128-131 °C |
Step 3: Synthesis of this compound
This final step involves the acidic deprotection of the Boc group and subsequent formation of the hydrochloride salt.
Reaction Scheme:
Caption: Deprotection and hydrochloride salt formation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| N-Boc-4-oxopiperidine-3-carbonitrile | 224.26 | 11.0 | 49.0 |
| 4 M HCl in 1,4-Dioxane | - | 50 L | 200 |
| Diethyl ether | - | 100 L | - |
| Isopropanol | - | 20 L | - |
Procedure:
-
In a 200 L reactor, suspend N-Boc-4-oxopiperidine-3-carbonitrile (11.0 kg, 49.0 mol) in 1,4-dioxane (50 L).
-
To this suspension, add 4 M HCl in 1,4-dioxane (50 L, 200 mol) at room temperature over 1 hour.
-
Stir the reaction mixture at room temperature for 4-6 hours. Gas evolution (CO₂) will be observed.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add diethyl ether (100 L) to the reaction mixture to precipitate the product.
-
Stir the suspension for 1 hour and then filter the solid.
-
Wash the filter cake with diethyl ether (2 x 20 L).
-
Recrystallize the crude product from isopropanol to obtain pure this compound as a crystalline solid.
-
Dry the final product under vacuum at 40-50 °C.
Quantitative Data:
| Parameter | Value |
| Yield | 7.2 kg (91%) |
| Purity (HPLC) | >99% |
| Melting Point | >200 °C (dec.) |
Applications in Drug Development
This compound serves as a crucial scaffold for the synthesis of a variety of biologically active molecules. Its structural features allow for diverse chemical transformations, making it an attractive starting material for the development of novel therapeutics.
Caption: Application of the title compound in drug discovery.
The ketone moiety can undergo reactions such as reductive amination to introduce diverse substituents at the 4-position. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further points for molecular elaboration. These transformations are instrumental in the synthesis of libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.
Conclusion
The protocols detailed in these application notes describe a scalable and efficient synthesis of this compound. The use of readily available starting materials and robust reaction conditions makes this synthetic route amenable to large-scale production. The high yield and purity of the final product are advantageous for its application as a key intermediate in pharmaceutical research and development.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Oxopiperidine-3-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 4-Oxopiperidine-3-carbonitrile hydrochloride as a versatile starting material. This commercially available building block offers a synthetically advantageous scaffold for the generation of diverse fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a bifunctional molecule incorporating a cyclic ketone and a nitrile group in a 1,3-relationship. This arrangement makes it an ideal precursor for the construction of a variety of fused heterocyclic rings, including thieno[3,2-c]pyridines, pyrazolo[4,3-c]pyridines, and isoxazolo[4,3-c]pyridines. These core structures are present in numerous biologically active compounds, and the ability to readily synthesize a library of derivatives is of high value in the exploration of new chemical space for drug development.
This document outlines three key applications of this compound in the synthesis of such novel heterocyclic compounds, providing detailed experimental protocols, tabulated data, and workflow diagrams.
Application 1: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrothieno[3,2-c]pyridines via the Gewald Reaction
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes.[1][2] In this protocol, this compound is reacted with elemental sulfur and a base to yield a highly functionalized thieno[3,2-c]pyridine derivative. The presence of the amino and cyano groups on the newly formed thiophene ring provides valuable handles for further chemical modifications.
Experimental Protocol
Materials:
-
This compound
-
Elemental Sulfur
-
Morpholine (or other suitable base like triethylamine or piperidine)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in ethanol, add morpholine (1.1 eq) and stir for 15 minutes at room temperature to form the free base in situ.
-
To this mixture, add finely powdered elemental sulfur (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol and then with diethyl ether to remove any unreacted sulfur and other impurities.
-
The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data
| Entry | Starting Material | Product | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Oxopiperidine-3-carbonitrile HCl | 2-Amino-3-cyano-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Morpholine | Ethanol | 5 | 75-85 |
| 2 | N-Benzyl-4-piperidone | 2-Amino-3-benzoyl-N-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Piperidinium borate | - | 0.25 | 92[3] |
Reaction Workflow
Caption: Workflow for the synthesis of thieno[3,2-c]pyridines.
Application 2: Synthesis of 1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-3-amine
The reaction of β-ketonitriles with hydrazine is a classical method for the synthesis of aminopyrazoles. This protocol details the synthesis of a pyrazolo[4,3-c]pyridine derivative from this compound and hydrazine hydrate.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine (optional, for hydrochloride salt)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol. If starting with the hydrochloride salt, add triethylamine (1.1 eq) and stir for 15 minutes.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
| Entry | Starting Material | Reagent | Product | Solvent | Time (h) | Yield (%) |
| 1 | 4-Oxopiperidine-3-carbonitrile | Hydrazine Hydrate | 1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-3-amine | Ethanol | 4 | 70-80 (Estimated) |
| 2 | Dienamine intermediate | Substituted Amines | Substituted Pyrazolo[4,3-c]pyridines | Methanol | 1 | 72-88[1] |
Reaction Pathway
Caption: Pathway for pyrazolo[4,3-c]pyridine synthesis.
Application 3: Synthesis of 1,4,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-3-amine
Analogous to the synthesis of pyrazoles, isoxazoles can be prepared from β-ketonitriles by reaction with hydroxylamine. This protocol describes the synthesis of an isoxazolo[4,3-c]pyridine derivative.
Experimental Protocol
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate (or other suitable base)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.
-
Add sodium acetate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Entry | Starting Material | Reagent | Product | Solvent | Time (h) | Yield (%) |
| 1 | 4-Oxopiperidine-3-carbonitrile | Hydroxylamine HCl | 1,4,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-3-amine | Ethanol/Water | 7 | 65-75 (Estimated) |
Logical Relationship Diagram
Caption: Logical steps for isoxazolo[4,3-c]pyridine synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxopiperidine-3-carbonitrile Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Oxopiperidine-3-carbonitrile hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical.[1] It is advisable to perform small-scale experiments to optimize these parameters.
-
Moisture Contamination: The presence of water can interfere with the reaction, particularly if organometallic reagents or strong bases are used. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product. Consider adjusting the order of reagent addition or using protecting groups for sensitive functionalities.
-
Product Degradation: The product may be unstable under the reaction or work-up conditions. It is important to control the pH and temperature during extraction and purification.
-
Inefficient Purification: Product loss during purification steps such as crystallization or column chromatography is a common issue.[3] Optimizing the solvent system for recrystallization or the eluent for chromatography can minimize these losses.
Below is a troubleshooting workflow to address low yield:
References
Common side reactions in the synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective strategy involves a multi-step synthesis starting from an N-protected 4-piperidone derivative. A plausible route includes the formation of a β-enaminonitrile followed by hydrolysis and deprotection.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to monitor and control include reaction temperature, the stoichiometry of reagents, reaction time, and moisture content. Deviations in these parameters can significantly impact yield and purity.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are recommended for monitoring the reaction progress. For TLC, a mobile phase of ethyl acetate and hexane is often effective.
Q4: What are the expected yields for this synthesis?
Yields can vary depending on the specific conditions and scale of the reaction. However, with optimized protocols, yields for the key steps can range from 60% to 80%.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the formation of the β-enaminonitrile intermediate.
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.
-
Side reactions: Competing side reactions, such as self-condensation of the starting materials, can reduce the yield of the desired product.
-
Reagent degradation: The base used (e.g., sodium ethoxide) may have degraded due to exposure to moisture.
Solutions:
-
Optimize reaction conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup.
-
Control stoichiometry: Ensure precise measurement of all reagents. An excess of the formylating agent or the nitrile source may be necessary.
-
Use fresh reagents: Ensure that the base and solvents are anhydrous and of high purity.
Problem 2: Presence of significant impurities in the final product.
Possible Causes:
-
Incomplete hydrolysis: The nitrile group may not be fully hydrolyzed to the corresponding amide or carboxylic acid, leading to a mixture of products.
-
Over-hydrolysis: Harsh acidic conditions can lead to the hydrolysis of the nitrile to a carboxylic acid, which may then undergo decarboxylation.
-
Incomplete deprotection: If an N-protected piperidone is used, the deprotection step may be incomplete.
Solutions:
-
Control hydrolysis conditions: Carefully control the concentration of the acid and the reaction temperature during the hydrolysis step. Milder conditions may be required to avoid over-hydrolysis.[1][2][3][4]
-
Monitor deprotection: Use TLC or HPLC to monitor the deprotection step and ensure it goes to completion.
-
Purification: Utilize column chromatography or recrystallization to purify the final product and remove impurities.
Problem 3: Difficulty in isolating the product as a stable hydrochloride salt.
Possible Causes:
-
Hygroscopic nature: The hydrochloride salt can be hygroscopic, making it difficult to handle and isolate as a dry solid.
-
Improper pH adjustment: Incorrect pH during the salt formation can lead to incomplete precipitation or the formation of an oily product.
-
Solvent choice: The choice of solvent for precipitation is crucial for obtaining a crystalline solid.
Solutions:
-
Work in a dry environment: Handle the final product in a glove box or under an inert atmosphere to minimize exposure to moisture.
-
Precise pH control: Carefully add hydrochloric acid to adjust the pH to the optimal range for precipitation (typically pH 1-2).
-
Solvent screening: Experiment with different anti-solvents, such as diethyl ether or isopropyl alcohol, to induce crystallization.
Experimental Protocols
Representative Synthesis of this compound
Step 1: Synthesis of N-Boc-4-(dimethylaminomethylene)piperidin-3-one (β-enaminone)
-
To a solution of N-Boc-4-piperidone (1.0 eq) in toluene, add Bredereck's reagent (bis(dimethylamino)methoxymethane) (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude β-enaminone, which can be used in the next step without further purification.
Step 2: Synthesis of N-Boc-4-oxo-piperidine-3-carbonitrile
-
Dissolve the crude β-enaminone in a suitable solvent such as acetonitrile.
-
Add a cyanide source, such as potassium cyanide (1.5 eq), to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-4-oxo-piperidine-3-carbonitrile.
Step 3: Hydrolysis and Deprotection to this compound
-
Dissolve the crude N-Boc-4-oxo-piperidine-3-carbonitrile in a suitable solvent like methanol.
-
Add a solution of hydrochloric acid in methanol (e.g., 4M HCl in MeOH).
-
Stir the mixture at room temperature for 6-8 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or another suitable anti-solvent to precipitate the this compound.
-
Filter the solid, wash with the anti-solvent, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield of β-enaminonitrile
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Reaction Time | Insufficient for completion | Increase reflux time to 8 hours | Increased product formation |
| Temperature | Too low for efficient reaction | Ensure consistent reflux temperature | Improved reaction rate |
| Base Quality | Degraded due to moisture | Use freshly opened, anhydrous base | Minimized side reactions |
| Stoichiometry | Suboptimal reagent ratio | Use a slight excess (1.2 eq) of Bredereck's reagent | Drive reaction to completion |
Visualizations
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Optimization of reaction conditions for 4-Oxopiperidine-3-carbonitrile hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route is an intramolecular cyclization of a suitable acyclic precursor, typically via a Dieckmann condensation or a related cyclization reaction. This involves the formation of the piperidine ring with the ketone and nitrile functionalities at the 3 and 4 positions. The final step is the formation of the hydrochloride salt.
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control include the choice of base, solvent, reaction temperature, and concentration. These factors significantly influence the reaction yield, purity, and the formation of byproducts. Careful control of these parameters is essential for a successful and reproducible synthesis.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1]. These methods allow for the tracking of the consumption of starting material and the formation of the product.
Q4: What are the common impurities or byproducts in this synthesis?
A4: Common impurities can include unreacted starting materials, polymeric byproducts from intermolecular reactions, and products of side reactions such as hydrolysis of the nitrile group or dimerization of the starting material[2]. The presence of these impurities can complicate the purification process.
Q5: How is the final product, this compound, typically purified?
A5: The crude product is often purified by crystallization. The choice of solvent for crystallization is crucial for obtaining a high-purity product. Washing the crude product with appropriate solvents can also help in removing some of the impurities before the final crystallization step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive base (e.g., old sodium hydride). | Use a fresh, unopened container of the base or test the activity of the existing batch. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. | |
| Inappropriate solvent. | Ensure the solvent is anhydrous and compatible with the chosen base. Consider screening different aprotic solvents like THF or toluene.[2] | |
| Formation of Polymeric Byproducts | High concentration of reactants. | Run the reaction under more dilute conditions to favor the intramolecular cyclization over intermolecular polymerization. |
| Product is an Oil and Does Not Crystallize | Presence of impurities. | Attempt to purify the oil by column chromatography before crystallization. Ensure all solvent from the reaction workup has been removed under vacuum. |
| Incorrect pH during workup. | Carefully adjust the pH during the acidic workup to ensure the hydrochloride salt precipitates. | |
| Hydrolysis of the Nitrile Group | Presence of water in the reaction or during workup. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to water during the workup. |
Optimization of Reaction Conditions
The following tables summarize the effect of different reaction parameters on the synthesis of 4-Oxopiperidine-3-carbonitrile. The data presented is a representative summary based on literature principles for similar reactions.
Table 1: Effect of Different Bases on Reaction Yield and Purity
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium Hydride (NaH) | THF | 60 | 4 | 85 | 95 |
| Potassium tert-butoxide (t-BuOK) | THF | 25 | 6 | 80 | 92 |
| Sodium Ethoxide (NaOEt) | Ethanol | 78 | 8 | 70 | 88 |
| Lithium Diisopropylamide (LDA) | THF | -78 to 25 | 2 | 75 | 90 |
Table 2: Effect of Different Solvents on Reaction Yield and Purity
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Tetrahydrofuran (THF) | NaH | 60 | 4 | 85 | 95 |
| Toluene | NaH | 80 | 3 | 82 | 93 |
| Diethyl Ether | NaH | 35 | 12 | 65 | 85 |
| Dimethylformamide (DMF) | NaH | 60 | 4 | 78 | 90 |
Experimental Protocol
Synthesis of this compound
Materials:
-
Appropriate acyclic precursor (e.g., a protected amino dinitrile or cyano ester)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (concentrated)
-
Diethyl Ether
-
Ethyl Acetate
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Starting Material: The acyclic precursor (1 equivalent) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 60-65 °C). The reaction is monitored by TLC until the starting material is consumed (typically 3-5 hours).
-
Quenching: The reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of water.
-
Workup: The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 4-oxopiperidine-3-carbonitrile.
-
Salt Formation and Purification: The crude product is dissolved in diethyl ether, and concentrated hydrochloric acid is added dropwise with stirring. The precipitated hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of 4-Oxopiperidine-3-carbonitrile hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Oxopiperidine-3-carbonitrile hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Low recovery of the final product after recrystallization is a common issue. Several factors can contribute to this problem.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar hydrochloride salts like this compound, polar solvents such as ethanol, methanol, isopropanol, or mixtures with water are often suitable.[1][2] Experiment with different solvent systems to find the optimal one. |
| Excessive Solvent Usage | Using too much solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] |
| Premature Crystallization | If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper.[1] Ensure the filtration apparatus is pre-heated. |
| Incomplete Crystallization | Insufficient cooling time or temperature will result in a lower yield. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[1] |
Problem 2: Oiling Out During Crystallization
Instead of forming solid crystals, the compound separates as an oil. This is a frequent challenge with the crystallization of piperidine derivatives.[1]
Possible Causes and Solutions:
| Cause | Solution |
| High Impurity Concentration | A high concentration of impurities can lower the melting point of the mixture, leading to oiling out.[3] Consider a preliminary purification step like a solvent wash or a quick column filtration before recrystallization. |
| Solution Cooled Too Rapidly | Rapid cooling can cause the compound to come out of solution as a supersaturated oil rather than forming an ordered crystal lattice.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate Solvent | The chosen solvent may not be ideal for crystallization. Try a different solvent or a solvent mixture. Adding a small amount of a "poor" solvent (an anti-solvent) in which the compound is less soluble can sometimes induce crystallization.[1] |
Problem 3: Poor Separation During Column Chromatography
When recrystallization is ineffective, column chromatography is the next logical step. However, achieving good separation of polar, basic compounds can be challenging.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Streaking on Silica Gel | Polar and basic compounds can interact strongly with the acidic silica gel, leading to tailing or streaking.[4] Consider using a modified mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to improve peak shape. Alternatively, alumina can be used as the stationary phase.[4] |
| Inappropriate Eluent System | The polarity of the eluent may not be optimal for separation. A typical starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).[3] For highly polar compounds, a more polar system like dichloromethane/methanol may be necessary.[4] |
| Column Overloading | Loading too much crude material onto the column will result in poor separation. A general guideline is to load no more than 1-5% of the column's stationary phase weight.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: Based on the purification of similar piperidine hydrochloride salts, good starting points for solvent selection include polar protic solvents like ethanol, methanol, or isopropanol.[2] Mixtures of these alcohols with a small amount of water can also be effective. It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture for your specific batch of crude product.[1]
Q2: My purified this compound is a yellow to brown solid. Is this normal?
A2: Yes, the appearance of this compound and its analogs is often described as a yellow to brown solid.[5] However, significant color may also indicate the presence of impurities. If purity is a concern, further purification or analysis by methods like HPLC is recommended.
Q3: How can I assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of organic compounds.[6] For compounds like this compound, a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile) is a common setup.[7][8] Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and by checking the melting point.[9][10][11]
Q4: What are some common impurities I might encounter?
A4: While specific impurities depend on the synthetic route, common side-products in the synthesis of similar piperidine derivatives can include unreacted starting materials, byproducts from side reactions such as over-alkylation or hydrolysis of the nitrile group, and residual solvents.[5][6]
Q5: The hydrochloride salt is very soluble in water. How can I effectively remove water-soluble impurities?
A5: While the hydrochloride salt is water-soluble, it is often much less soluble in organic solvents. You can try washing the solid salt with a suitable organic solvent in which the impurities are soluble but the desired product is not. Solvents like diethyl ether or ethyl acetate are often used for this purpose.[2]
Experimental Protocols
The following are generalized protocols based on methods for similar compounds and may require optimization for your specific needs.
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of the target compound from impurities (aim for an Rf value of 0.2-0.4 for the product). A common mobile phase for piperidine derivatives is a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine (e.g., 0.5-1%) to reduce tailing.[3]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the eluent, dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) can be used.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common issues encountered during the crystallization process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. 3-Oxopiperidine-4-carbonitrile hydrochloride | 2102409-15-2 | Benchchem [benchchem.com]
- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.leyan.com [file.leyan.com]
Navigating Stability Challenges with 4-Oxopiperidine-3-carbonitrile hydrochloride: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing 4-Oxopiperidine-3-carbonitrile hydrochloride, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating potential stability issues, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns stem from the molecule's inherent chemical structure, specifically the presence of an α-aminonitrile and a β-keto nitrile moiety within the piperidine ring. These functional groups can be susceptible to degradation under certain conditions, primarily basic pH, which can lead to ring-opening, hydrolysis of the nitrile group, or other unwanted side reactions.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor. As a hydrochloride salt, the compound is most stable in acidic to neutral conditions (pH < 7). In basic solutions (pH > 7), the deprotonation of the piperidine nitrogen can initiate degradation pathways.
Q3: What is the recommended solvent for dissolving this compound?
A3: Protic solvents like water or methanol are generally suitable, especially when acidified to maintain a low pH. Aprotic solvents such as DMSO or DMF can also be used, but care should be taken to avoid basic impurities. The choice of solvent will ultimately depend on the specific requirements of your experiment.
Q4: How should I store solutions of this compound?
A4: For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C) and protected from light. For longer-term storage, aliquoting and freezing at -20 °C or below may be considered, but freeze-thaw cycles should be minimized. Always perform a small-scale stability test under your specific storage conditions.
Troubleshooting Guide
Issue 1: Unexpected reaction outcomes or low yields.
Possible Cause: Degradation of the starting material in the reaction mixture.
Troubleshooting Steps:
-
Verify pH: Ensure the reaction conditions are not basic. If the reaction requires a base, consider using a non-nucleophilic, sterically hindered base and adding it slowly at a low temperature.
-
Solvent Purity: Use high-purity, dry solvents to avoid contaminants that could promote degradation.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize thermal degradation.
-
Inert Atmosphere: If the reaction is sensitive to oxidation, conduct it under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS).
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Immediately prepare a fresh solution and re-analyze to confirm if the degradation is time-dependent.
-
Investigate Degradation Pathways: The primary degradation pathways to consider are retro-Strecker/retro-cyanohydrin reactions (leading to ring opening) and nitrile hydrolysis.
-
Characterize Degradants: If possible, isolate and characterize the impurity peaks to understand the degradation mechanism. This information can help in optimizing the experimental conditions.
Data Presentation: Predicted Stability in Common Solvents
| Solvent Type | Examples | Predicted Stability of this compound | Rationale |
| Polar Protic (Acidic to Neutral) | Water (pH < 7), Methanol, Ethanol | Good | The hydrochloride salt form is stabilized. |
| Polar Protic (Basic) | Water (pH > 7), Amines | Poor | Susceptible to retro-Strecker/retro-cyanohydrin degradation and nitrile hydrolysis. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Good | Generally stable, but sensitive to basic impurities. |
| Non-Polar Aprotic | Dichloromethane, Chloroform | Moderate | Limited solubility may be an issue; stability is generally good in the absence of basic reagents. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: this compound, desired solvent (e.g., acidified water or DMSO), calibrated balance, volumetric flask, magnetic stirrer.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the solvent and stir gently until the solid is completely dissolved. For aqueous solutions, use water with a pH adjusted to 4-5 with a suitable acid (e.g., HCl).
-
Once dissolved, add the remaining solvent to reach the final volume.
-
Mix the solution thoroughly.
-
Use the solution immediately or store it appropriately as recommended.
-
Protocol 2: Monitoring Solution Stability by HPLC
-
Objective: To assess the stability of a prepared solution over time under specific storage conditions.
-
Procedure:
-
Prepare a solution of this compound at the desired concentration and in the solvent of interest.
-
Immediately after preparation (t=0), inject an aliquot into a calibrated HPLC system.
-
Store the solution under the desired conditions (e.g., room temperature, 4 °C, -20 °C).
-
At predetermined time points (e.g., 1h, 4h, 24h, 48h), withdraw an aliquot, bring it to the analysis temperature, and inject it into the HPLC.
-
Monitor the peak area of the parent compound and look for the appearance of any new peaks, which would indicate degradation.
-
Calculate the percentage of the parent compound remaining at each time point to determine the stability profile.
-
Visualizing Workflows and Pathways
Caption: A logical workflow for troubleshooting stability issues.
How to avoid dimer formation in 4-Oxopiperidine-3-carbonitrile hydrochloride reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or avoid dimer formation in reactions involving 4-Oxopiperidine-3-carbonitrile hydrochloride. The information is curated for an audience with a strong background in organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in reactions with this compound?
A1: Dimer formation, in this context, refers to the self-condensation of two molecules of this compound to form an undesired dimeric side product. This is a significant issue as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the similarity in properties between the product and the dimer.
Q2: What is the likely mechanism of dimer formation for this compound?
-
Thorpe-Ziegler Type Reaction: This involves the base-catalyzed self-condensation of nitriles to form enamines.[1][2] For 4-Oxopiperidine-3-carbonitrile, this would involve the deprotonation at the C3 position to form a carbanion, which then attacks the nitrile carbon of a second molecule.
-
Aldol-type Condensation: The enolate formed by deprotonation at C3 can also attack the ketone carbonyl (C4) of another molecule. This would be analogous to a self-aldol condensation.
The presence of both a ketone and a nitrile group offers multiple pathways for self-reaction, making this starting material particularly susceptible to dimerization under basic conditions.
Q3: What are the key factors that promote dimer formation?
A3: Several experimental factors can significantly influence the rate of dimer formation:
-
Base: The type and amount of base used are critical. Strong bases can readily deprotonate the α-carbon, initiating the dimerization cascade. The choice of a suitable, non-nucleophilic base is crucial for reactions like N-alkylation.
-
Concentration: Higher concentrations of the starting material increase the probability of intermolecular reactions, leading to a higher propensity for dimer formation.
-
Temperature: Elevated temperatures can accelerate the rate of both the desired reaction and the undesired dimerization.
-
Reaction Time: Prolonged reaction times can lead to an increase in the formation of thermodynamically stable side products, including the dimer.
-
Solvent: The polarity and proticity of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction pathway.
Troubleshooting Guide
This guide provides potential solutions to common issues encountered during reactions with this compound, with a focus on preventing dimer formation, particularly during N-alkylation reactions.
| Problem | Potential Cause | Suggested Solution |
| High percentage of dimer detected by LC-MS or NMR. | High concentration of 4-Oxopiperidine-3-carbonitrile. | Decrease the reaction concentration to 0.1 M or lower. |
| Use of a strong, unhindered base. | Employ a weaker or sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) instead of strong bases like NaH or LDA. | |
| Rapid addition of reagents. | Add the base or alkylating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration. | |
| Elevated reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to control the reaction rate. | |
| Low yield of the desired N-alkylated product with significant starting material remaining and some dimer formation. | Insufficiently reactive alkylating agent. | Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). |
| Incomplete reaction. | Increase the reaction time, but monitor carefully for an increase in dimer formation. A balance must be struck. | |
| Inappropriate solvent. | Use a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to improve solubility and reaction rates. | |
| Formation of multiple unidentified side products. | Decomposition of starting material or product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Complex side reactions. | Simplify the reaction mixture by using a minimal number of reagents and additives. |
Experimental Protocols to Minimize Dimer Formation
The following are generalized protocols for N-alkylation, designed to minimize the self-condensation of this compound. Optimization for specific substrates is recommended.
Protocol 1: N-Alkylation using a Mild Base
This protocol is suitable for reactive alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered and dried
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (to achieve a concentration of 0.1 M).
-
Add the mild base (2.0-2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.0-1.2 eq) dropwise over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation using a Hindered Organic Base
This protocol is an alternative when inorganic bases are not suitable.
Materials:
-
This compound
-
Alkyl halide
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous MeCN (to 0.1 M).
-
Add DIPEA (2.5-3.0 eq) to the solution.
-
Add the alkyl halide (1.1 eq) slowly at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired N-alkylation pathway versus the undesired dimerization pathway.
Caption: Competing pathways in N-alkylation reactions.
The following diagram illustrates a logical workflow for troubleshooting dimer formation.
Caption: Troubleshooting workflow for dimer formation.
References
Technical Support Center: Synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride
Welcome to the technical support center for the synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this synthesis, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Oxopiperidine-3-carbonitrile and its precursors? A1: A prevalent and scalable route involves the intramolecular Dieckmann condensation of a diester to form a cyclic β-keto ester, followed by subsequent hydrolysis and decarboxylation.[1][2][3] The starting materials are typically derived from precursors like N-benzyl glycine ethyl ester, which is reacted to form a suitable diester intermediate.[4] An alternative approach is the Strecker-type synthesis, which involves the reaction of a piperidone with an amine and a cyanide source.[5][6]
Q2: What is a Dieckmann condensation and why is it used? A2: The Dieckmann condensation is an intramolecular chemical reaction where a molecule with two ester groups reacts in the presence of a base to form a β-keto ester.[1][2] This reaction is highly effective for creating 5- and 6-membered rings, making it ideal for synthesizing the core piperidone structure of the target molecule.[7][8]
Q3: What are the primary safety concerns when scaling up this synthesis? A3: The primary safety concerns include:
-
Handling of Strong Bases: The use of bases like sodium methoxide, sodium ethoxide, or sodium tert-butoxide requires strict moisture control and inert atmosphere conditions to prevent violent reactions.[4]
-
Exothermic Reactions: Both the Dieckmann condensation and the subsequent acidic hydrolysis/decarboxylation steps can be exothermic. At scale, heat dissipation must be carefully managed to avoid runaway reactions.
-
Use of Cyanide: In routes employing a Strecker synthesis, handling potassium or sodium cyanide is a major hazard. Acidic conditions can release highly toxic hydrogen cyanide gas.[9]
Q4: Why is the final product isolated as a hydrochloride salt? A4: Isolating the product as a hydrochloride salt often improves its crystallinity, stability, and handling characteristics compared to the freebase. The salt form is typically more stable for storage and easier to purify by crystallization. The process involves dissolving the freebase in a suitable solvent and treating it with hydrochloric acid to precipitate the salt.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Problem 1: Low Yield in Dieckmann Condensation Step
-
Q: My Dieckmann condensation yield is significantly lower on a larger scale. What are the potential causes?
-
A: Insufficient Mixing: As batch size increases, inefficient stirring can lead to localized "hot spots" or areas of poor reagent distribution. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.
-
A: Ineffective Moisture Control: The strong bases used (e.g., sodium alkoxides) are extremely sensitive to moisture. Water will consume the base and inhibit the reaction. Ensure all solvents are rigorously dried and the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
A: Competing Intermolecular Reactions: At higher concentrations, the intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymer formation.[2] Consider using a higher dilution, although this may have throughput implications at scale.
-
A: Reversible Reaction: The Dieckmann condensation is a reversible equilibrium. To drive the reaction forward, the product, a β-keto ester, must be deprotonated by the base.[8] Using at least one full equivalent of base is crucial to ensure the equilibrium favors the product.[2]
-
Problem 2: Difficulty with Product Isolation and Crystallization
-
Q: I am struggling to crystallize the final hydrochloride salt, or it is precipitating as an oil. What can I do?
-
A: Solvent Choice: The choice of crystallization solvent is critical. A solvent system where the product is soluble at higher temperatures but sparingly soluble at room temperature or below is ideal. Common solvents for hydrochloride salt crystallization include isopropanol (IPA), ethanol/methanol mixtures, or acetone.[10]
-
A: Seeding: Introducing a small amount of previously isolated, pure crystalline product (a seed crystal) to a supersaturated solution can initiate crystallization and help control crystal size.
-
A: Control Cooling Rate: Rapid cooling often leads to the formation of small crystals or oils. A slow, controlled cooling profile is essential for growing larger, purer crystals.
-
A: pH Control: Ensure the pH is correctly adjusted. For hydrochloride salt precipitation, the pH should typically be in the acidic range of 1-2.[4] Inaccurate pH can prevent precipitation or lead to the isolation of the freebase.
-
Problem 3: Impurity Formation
-
Q: My final product is contaminated with an unknown impurity. What are the likely sources?
-
A: Incomplete Hydrolysis/Decarboxylation: If the hydrolysis and decarboxylation of the β-keto ester intermediate are incomplete, you may have residual ester or the carboxylated intermediate in your final product. Monitor the reaction by HPLC to ensure it has gone to completion.
-
A: Side Reactions from Base: The strong base used in the Dieckmann step can potentially catalyze other side reactions if the temperature is not well-controlled.
-
A: Degradation: The piperidone ring can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures. Ensure that reaction times and temperatures are optimized and not unnecessarily prolonged.
-
Logical Troubleshooting Flow: Low Product Purity
Below is a decision-making workflow for troubleshooting issues related to the purity of the final product.
Caption: Troubleshooting decision tree for low product purity.
Data Presentation
The following tables present illustrative data on how reaction parameters can influence the outcome of key steps.
Table 1: Effect of Base and Solvent on Dieckmann Condensation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Toluene | 80 | 6 | 75 |
| 2 | NaOEt (1.1) | THF | 65 | 8 | 72 |
| 3 | NaOtBu (1.1) | Toluene | 80 | 4 | 88 |
| 4 | NaH (1.2) | THF | 65 | 5 | 85 |
Note: This data is illustrative. Sodium tert-butoxide (NaOtBu) is a stronger, non-nucleophilic base which can lead to faster reaction times and higher yields.
Table 2: Influence of Acid Concentration on Hydrolysis & Decarboxylation
| Entry | Acid (Aqueous) | Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | HCl | 3 | 100 | 12 | 80 |
| 2 | HCl | 6 | 100 | 6 | 92 |
| 3 | H₂SO₄ | 3 | 100 | 8 | 89 |
| 4 | HBr | 6 | 100 | 6 | 90 |
Note: This data is illustrative. Higher acid concentration generally leads to faster conversion.
Experimental Protocols
The following is a representative lab-scale protocol for the synthesis of the precursor N-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate. Scale-up considerations are included for each step.
Step 1: Dieckmann Condensation to form Ethyl N-benzyl-3-oxopiperidine-4-carboxylate
-
Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Reagents: Add dry toluene to the flask, followed by sodium ethoxide (1.1 equivalents).
-
Addition: The starting diester, dissolved in dry toluene, is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction: After the addition is complete, the mixture is heated to reflux (approx. 80-90°C) for 4-6 hours.[4] The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to 0-5°C. The reaction is carefully quenched by the slow addition of aqueous acetic acid until the pH is ~7. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester.
-
Scale-up Considerations:
-
Heat Transfer: The reaction is exothermic upon initiation. On a large scale, the addition rate of the diester must be carefully controlled to manage the internal temperature. Ensure the reactor has adequate cooling capacity.
-
Base Handling: Sodium ethoxide is a water-sensitive and corrosive solid. For large-scale operations, it is often handled as a solution in ethanol, or generated in-situ. Strict inerting of the reactor is mandatory.
-
Quenching: The quench step is also exothermic. Slow, subsurface addition of the acid into the cooled reactor is critical to control the temperature and prevent excessive gas evolution.
-
Step 2: Hydrolysis, Decarboxylation, and Salt Formation
-
Setup: The crude β-keto ester from the previous step is placed in a round-bottom flask with a reflux condenser.
-
Reaction: 6M Hydrochloric acid is added, and the mixture is heated to reflux (approx. 100-110°C) for 6-8 hours. The reaction progress is monitored by HPLC until the intermediate is fully converted.
-
Isolation: The reaction mixture is cooled to room temperature, and then further cooled in an ice bath to 0-5°C. The precipitated solid is collected by filtration.
-
Purification: The crude solid is washed with a cold solvent like acetone or isopropanol to remove impurities.[10] The product is then dried under vacuum to yield this compound as a solid.
-
Scale-up Considerations:
-
Material Compatibility: The use of hot, concentrated hydrochloric acid requires reactors made of corrosion-resistant materials (e.g., glass-lined steel).
-
Off-Gassing: Decarboxylation produces carbon dioxide. The reactor's vent system must be able to handle the gas evolution safely.
-
Filtration and Drying: On a large scale, filtration can be slow. A filter press or a centrifugal filter is used. Drying large amounts of wet cake requires a vacuum oven or a filter dryer to ensure the product is completely free of solvent and moisture.
-
Overall Synthesis Workflow
The diagram below illustrates the general workflow from the diester intermediate to the final hydrochloride product.
Caption: General two-step synthesis workflow.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Oxopiperidine-3-carbonitrile Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxopiperidine-3-carbonitrile hydrochloride. It focuses on catalyst selection for common reactions and addresses specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: The primary catalytic reactions involving this substrate are catalytic hydrogenations. Due to the presence of a ketone and a nitrile group, selective reduction is a key challenge. Common transformations include:
-
Selective reduction of the ketone to yield 4-hydroxypiperidine-3-carbonitrile.
-
Selective reduction of the nitrile to yield 4-oxopiperidin-3-yl-methanamine.
-
Complete reduction of both the ketone and nitrile to yield 4-aminomethyl-piperidin-4-ol.
-
N-alkylation of the piperidine nitrogen.
Q2: Which catalysts are most susceptible to poisoning when working with piperidine derivatives?
A2: Catalysts, particularly those used for hydrogenation, are prone to poisoning by the nitrogen atom of the piperidine ring. Precious metal catalysts such as Palladium (Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are highly susceptible to this poisoning effect, which can lead to decreased reaction rates and incomplete conversion.[1] Nickel-based catalysts, like Raney Nickel, can also be poisoned by nitrogen-containing compounds.[1]
Q3: How can I minimize catalyst poisoning by the piperidine nitrogen?
A3: Several strategies can be employed to mitigate catalyst poisoning:
-
Use of Protecting Groups: Temporarily protecting the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent it from coordinating with the catalyst.[2]
-
Acidic Additives: The presence of an acid, such as in the hydrochloride salt of the starting material, can protonate the piperidine nitrogen, reducing its ability to poison the catalyst. Adding co-reagents like trifluoroacetic acid (TFA) can also be effective.[3]
-
Reaction Engineering: In flow chemistry setups, maintaining a high local concentration of reactants relative to the product can help minimize catalyst contact with the poisoning piperidine product.[1]
Q4: What is an "orthogonal protection strategy" and how is it relevant to this compound?
A4: An orthogonal protection strategy uses multiple protecting groups in a molecule that can be removed under different, specific conditions without affecting the others. For a derivative of this compound, one might protect the piperidine nitrogen with a Boc group (acid-labile) and a hydroxyl group (formed from ketone reduction) with a silyl ether (fluoride-labile). This allows for selective deprotection and further reaction at specific sites.[2]
Troubleshooting Guides
Catalytic Hydrogenation
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution(s) |
| Catalyst Poisoning: The basic nitrogen of the piperidine product is inhibiting the catalyst.[1] | - Use Acidic Additives: Ensure the reaction medium is acidic to keep the piperidine nitrogen protonated. Glacial acetic acid is a common solvent for this purpose.[4] - Increase Catalyst Loading: This can compensate for poisoned active sites, though it is not always the most efficient solution.[1] |
| Insufficient Reaction Conditions: Low temperature or hydrogen pressure may not be sufficient to overcome the activation energy. | - Optimize Conditions: For pyridine ring saturation, rhodium (Rh/C, Rh₂O₃) or platinum-based (PtO₂, Pt/C) catalysts are often more effective than palladium. Increase hydrogen pressure (e.g., 5-70 bar) and/or temperature (e.g., 25-200°C).[1][4] |
| Poor Catalyst Quality: The catalyst may be old, improperly stored, or from a low-quality batch. | - Use a Fresh Catalyst: Ensure the catalyst is fresh from a reputable supplier and has been stored under appropriate conditions (e.g., under an inert atmosphere). |
| Formation of Intermediates: The reaction may stall at an intermediate stage, such as the formation of the corresponding aminomethyl)pyridine before the ring is reduced.[5] | - Adjust Catalyst and Conditions: A two-step approach with different catalysts might be necessary. For instance, a catalyst selective for nitrile reduction followed by one for ring saturation.[5] |
Issue 2: Poor Chemoselectivity (undesired functional group is reduced)
| Potential Cause | Recommended Solution(s) |
| Catalyst Choice: The catalyst used is not selective for the desired transformation. | - For Nitrile Reduction over Ring Reduction: Using a 10% Pd/C catalyst in an acidic medium (e.g., with H₂SO₄) can favor the reduction of the nitrile group while leaving the pyridine ring intact (in analogous systems).[5] - For Preserving Sensitive Groups: Iridium-based catalysts, such as [Ir-OMs], have been shown to be effective for ionic hydrogenation of pyridines while leaving reducible groups like nitro, bromo, and alkynyl groups untouched.[3][6] |
| Reaction Conditions: Temperature, pressure, and solvent can influence selectivity. | - Solvent Effects: The choice of solvent can significantly impact selectivity. It is recommended to screen different solvents to find the optimal one for the desired outcome.[5] |
N-Alkylation
Issue 3: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution(s) |
| Incomplete Deprotonation: The piperidine hydrochloride salt needs to be neutralized for the nitrogen to be nucleophilic. | - Use a Suitable Base: Add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to the reaction mixture to free the secondary amine.[2] Alternatively, a base like K₂CO₃ in a polar aprotic solvent like DMF can be effective. |
| Insufficiently Reactive Alkylating Agent: The alkyl halide may not be reactive enough. | - Use a More Reactive Halide: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider an in-situ Finkelstein reaction to convert an alkyl chloride or bromide to an iodide.[2] |
| Formation of Piperidinium Salt: The acid formed during the reaction can protonate the starting material, slowing down the reaction. | - Add a Stoichiometric Amount of Base: Using at least one equivalent of a base like KHCO₃ can neutralize the acid formed and drive the reaction to completion. |
Data Presentation
Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation (Analogous Systems)
| Catalyst | Substrate | Conditions | Conversion (%) | Selectivity (%) | Reference |
| 10% Pd/C | 4-Pyridinecarbonitrile | Room temp, 1.5 bar H₂, Acetic Acid | >99 | 90-94 (to 4-pyridinemethanamine) | [5] |
| PtO₂ (Adams' catalyst) | Substituted Pyridine | Room temp, Acetic Acid, H₂ pressure | High | High (to piperidine) | [4] |
| Rh/C | Pyridine | Mild conditions | High | High (to piperidine) | [1] |
| Raney Nickel | Pyridine | High temp & pressure (150-300 atm) | High | High (to piperidine) | [1] |
| Iridium(III) complex | Methyl picolinate | Room temp, 50 bar H₂, TFA, Methanol | High | High (to piperidine) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine using PtO₂ (Adapted for this compound)
This protocol is adapted from methodologies for the hydrogenation of substituted pyridines using Adams' catalyst.[4]
-
Reactor Setup: In a high-pressure reactor vessel, add this compound (1.0 eq).
-
Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Hydrogenation: Seal the reactor, purge several times with an inert gas (e.g., Nitrogen or Argon), and then with hydrogen. Pressurize the system with hydrogen to the desired pressure (e.g., 5-70 bar) and heat to the target temperature (e.g., 25-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate can then be worked up by neutralizing the acid and extracting the product.
Protocol 2: General Procedure for N-Alkylation of a Piperidine Derivative (Adapted for this compound)
This protocol is based on general procedures for the N-alkylation of piperidines.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a base, such as K₂CO₃ (2.0 eq) or triethylamine (2.0 eq), to the mixture and stir for 15-30 minutes at room temperature.
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-70°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, filter off any inorganic salts. Remove the solvent under reduced pressure. The residue can be purified by column chromatography.
Visualizations
Caption: A typical experimental workflow for the catalytic hydrogenation of this compound.
Caption: A troubleshooting decision tree for incomplete catalytic hydrogenation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Oxopiperidine-3-carbonitrile Hydrochloride Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the production of this compound?
A1: Common impurities can originate from starting materials, intermediates, byproducts of side reactions, and degradation of the final product. The most probable impurities include:
-
Unreacted Starting Materials: Such as N-substituted-bis(2-cyanoethyl)amine.
-
Incomplete Cyclization Product: The linear precursor to the piperidine ring.
-
Hydrolysis Byproduct: 4-Oxopiperidine-3-carboxylic acid, formed by the hydrolysis of the nitrile group.
-
Decarboxylation Byproduct: 4-Oxopiperidine, resulting from the loss of the carbonitrile group.
-
Polymeric Byproducts: Formed through self-condensation or polymerization reactions under basic or acidic conditions.
Q2: How can I detect and quantify these impurities?
A2: High-Performance Liquid Chromatography (HPLC) is a robust method for detecting and quantifying impurities. A reversed-phase HPLC method with UV detection is typically suitable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). It is hygroscopic and can degrade in the presence of moisture and light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Purity of the Final Product After Synthesis
-
Symptom: HPLC analysis of the crude product shows multiple impurity peaks.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Dieckmann Cyclization | Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. Extend the reaction time if necessary.Base: The choice and amount of base are critical. Sodium ethoxide or potassium tert-butoxide are commonly used. Ensure anhydrous conditions as the presence of water can quench the base and hydrolyze the ester intermediate. |
| Side Reactions (e.g., Polymerization) | Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions.Concentration: Running the reaction at a higher dilution may reduce the rate of intermolecular side reactions. |
| Incomplete Hydrolysis/Decarboxylation | Acid/Base Concentration: Ensure the correct concentration of acid or base is used for these steps.Reaction Time & Temperature: Monitor the reaction progress to ensure completion. |
Problem 2: Difficulty in Removing a Specific Impurity
-
Symptom: A persistent impurity peak remains in the HPLC chromatogram even after initial purification.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing persistent impurities.
Problem 3: Product Degradation During Work-up or Storage
-
Symptom: The product color changes (e.g., turns yellow or brown) over time, or new impurity peaks appear in the HPLC analysis of a stored sample.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Exposure to Air/Moisture | The compound is hygroscopic and can be sensitive to oxidation. Handle and store under an inert atmosphere (nitrogen or argon). Use of a desiccator for storage is recommended. |
| Exposure to Light | Store the compound in an amber vial or a container protected from light. |
| Residual Acidity/Basicity | Ensure that the final product is neutralized and washed thoroughly to remove any residual acid or base from the synthesis, as these can catalyze degradation. The hydrochloride salt should be stable, but excess HCl should be removed. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Objective: To determine the purity of a sample and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase (50:50 A:B).
Protocol 2: Purification by Recrystallization
-
Objective: To remove impurities from the crude product.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture (e.g., ethanol/water or isopropanol/diethyl ether).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Impurity Formation and Control
The following diagram illustrates the plausible synthetic pathway and the points at which key impurities may form.
Caption: Plausible synthetic pathway and impurity formation points.
Quantitative Data Summary
The following table summarizes representative data on impurity levels observed under different purification conditions. (Note: This is illustrative data and actual results may vary).
| Purification Method | Impurity 1 (%) | Impurity 4 (%) | Impurity 5 (%) | Purity (%) |
| None (Crude Product) | 5.2 | 2.8 | 1.5 | 90.5 |
| Single Recrystallization | 0.8 | 0.5 | 0.3 | 98.4 |
| Double Recrystallization | <0.1 | <0.1 | <0.1 | >99.5 |
| Column Chromatography | <0.1 | <0.1 | <0.1 | >99.8 |
Technical Support Center: Optimizing Solvent Systems for 4-Oxopiperidine-3-carbonitrile Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 4-Oxopiperidine-3-carbonitrile hydrochloride. The content is designed to offer practical guidance on optimizing solvent systems to improve reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue: Low Reaction Yield
Q1: My N-alkylation reaction of this compound is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in N-alkylation reactions with this substrate are often attributed to incomplete deprotonation of the piperidine nitrogen, poor solubility of the starting material, or competing side reactions. As a hydrochloride salt, the piperidine nitrogen is protonated and requires a suitable base to be reactive.
Troubleshooting Steps:
-
Base Selection: Ensure you are using a non-nucleophilic base of sufficient strength to deprotonate the hydrochloride salt and neutralize the acid formed during the reaction. Common choices include potassium carbonate (K₂CO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary, though this can increase the risk of side reactions.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are generally preferred for N-alkylation as they can dissolve the reactants and do not solvate the nucleophilic nitrogen as strongly as protic solvents.
-
Acetonitrile (ACN): A good starting point, offering a balance of polarity and ease of removal.
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are more polar and can enhance the solubility of the hydrochloride salt, potentially increasing the reaction rate. However, their high boiling points can make product isolation more challenging.
-
Dichloromethane (DCM): A less polar option that can be effective, particularly if the alkylating agent is very reactive.
-
-
Temperature Optimization: While heating can increase the reaction rate, excessive temperatures may lead to the formation of side products. It is advisable to start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.
-
Moisture Control: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the nitrile group or interfere with the base.
Issue: Formation of Side Products
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can they be minimized?
A2: The presence of multiple functional groups in this compound makes it susceptible to several side reactions.
Common Side Reactions and Mitigation Strategies:
-
O-Alkylation: The enolizable ketone can undergo O-alkylation, especially with highly reactive alkylating agents and strong bases.
-
Mitigation: Use a less reactive alkylating agent if possible. Employing a milder base like K₂CO₃ can favor N-alkylation over O-alkylation.
-
-
Over-alkylation (Quaternary Salt Formation): If the newly formed tertiary amine is sufficiently nucleophilic, it can react with another molecule of the alkylating agent to form a quaternary ammonium salt.
-
Mitigation: Use a stoichiometric amount of the alkylating agent or a slight excess of the piperidine starting material. Slow addition of the alkylating agent can also help to control this side reaction.
-
-
Enamine Formation: The ketone can react with the piperidine nitrogen (intermolecularly if deprotected) or other amine impurities to form an enamine, which can lead to further downstream byproducts.
-
Mitigation: Ensure the complete deprotonation and alkylation of the piperidine nitrogen. Running the reaction at lower temperatures can also disfavor enamine formation.
-
-
Hydrolysis of the Nitrile Group: In the presence of strong acids or bases and water, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.
-
Mitigation: Use anhydrous conditions and avoid prolonged exposure to strongly acidic or basic workup conditions.
-
Frequently Asked Questions (FAQs)
Q3: What is the best general-purpose solvent for reactions with this compound?
A3: Acetonitrile (ACN) is often a good starting point for many reactions involving this substrate. It offers a good balance of polarity to dissolve the hydrochloride salt (especially with some heating) and is relatively easy to remove during workup. For reactions requiring higher solubility or for less reactive partners, DMF or DMSO can be considered, though purification can be more complex.
Q4: How does the choice between a polar protic and a polar aprotic solvent affect the outcome of my reaction?
A4: The choice between these solvent classes is critical.
-
Polar Aprotic Solvents (e.g., ACN, DMF, DMSO): These are generally recommended. They possess dipoles that can help dissolve charged species like the hydrochloride salt but lack acidic protons. This means they do not form strong hydrogen bonds with the nucleophilic piperidine nitrogen, leaving it more reactive.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are generally not recommended for reactions where the nucleophilicity of the piperidine nitrogen is crucial. The acidic protons of these solvents can form a hydrogen-bond "cage" around the nitrogen, reducing its nucleophilicity and slowing down the desired reaction.
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of triethylamine to reduce tailing of the basic product). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and any side products.
Data Presentation
The following tables provide representative data on the effect of different solvent systems on common reactions with this compound. Please note that optimal conditions may vary depending on the specific reactants and reaction scale.
Table 1: Solvent Effects on the N-Alkylation of this compound with Benzyl Bromide
| Entry | Solvent | Base (1.5 eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetonitrile | K₂CO₃ | 60 | 12 | 85 | 95 |
| 2 | DMF | K₂CO₃ | 60 | 8 | 92 | 93 |
| 3 | DMSO | K₂CO₃ | 60 | 6 | 90 | 90 |
| 4 | Dichloromethane | DIPEA | 25 | 24 | 75 | 96 |
| 5 | Methanol | K₂CO₃ | 60 | 24 | <10 | - |
Table 2: Solvent Effects on the Reduction of the Ketone in N-Benzyl-4-oxopiperidine-3-carbonitrile
| Entry | Solvent | Reducing Agent (1.2 eq.) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (axial:equatorial) |
| 1 | Methanol | NaBH₄ | 0 | 2 | 95 | 4:1 |
| 2 | Ethanol | NaBH₄ | 0 | 2 | 93 | 3:1 |
| 3 | Tetrahydrofuran (THF) | LiAlH₄ | 0 to RT | 4 | 98 | 1:10 |
| 4 | Dichloromethane | NaBH(OAc)₃ | 25 | 12 | 80 | 1:5 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Add the chosen anhydrous polar aprotic solvent (e.g., acetonitrile, 10 mL per gram of starting material).
-
Add the base (e.g., K₂CO₃, 1.5 eq.).
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: General Procedure for Ketone Reduction
-
Dissolve the N-alkylated 4-oxopiperidine-3-carbonitrile (1.0 eq.) in the chosen solvent (e.g., methanol, 15 mL per gram of starting material) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.2 eq.) in portions.
-
Stir the reaction mixture at 0 °C for the required time, monitoring by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Validation & Comparative
A Comparative Guide to Piperidine Building Blocks: 4-Oxopiperidine-3-carbonitrile Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Piperidine Building Blocks in Synthetic Chemistry
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The selection of the appropriate piperidine building block is a critical decision in the design and synthesis of novel therapeutics. This guide provides an objective comparison of 4-Oxopiperidine-3-carbonitrile hydrochloride against other widely used piperidine building blocks, such as N-Boc-4-piperidone and 4-piperidone hydrochloride. The comparison focuses on their performance in key synthetic transformations, supported by experimental data and detailed protocols to aid in practical application.
Executive Summary
This compound is a versatile building block offering unique reactivity due to the presence of a ketone, a nitrile, and a secondary amine. This trifunctional nature allows for a variety of chemical modifications, making it a valuable synthon for generating diverse libraries of piperidine-based compounds. In comparison, N-Boc-4-piperidone provides a protected amine, directing reactivity towards the ketone, while 4-piperidone hydrochloride offers a free secondary amine and a ketone, often requiring N-functionalization as an initial step. The choice of building block significantly impacts synthetic strategy, reaction efficiency, and the diversity of accessible downstream products.
Performance in Key Synthetic Transformations
The utility of a building block is best demonstrated by its performance in common and crucial chemical reactions. This section compares this compound with N-Boc-4-piperidone and 4-piperidone hydrochloride in N-alkylation and reductive amination reactions.
N-Alkylation
N-alkylation is a fundamental step in the elaboration of piperidine scaffolds, allowing for the introduction of various substituents on the nitrogen atom.
Table 1: Comparison of Yields for N-Alkylation Reactions
| Building Block | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Piperidone hydrochloride | Benzyl bromide | K₂CO₃ | DMF | 65 | 14 | 89 | [1] |
| This compound | Benzyl bromide | K₂CO₃ | DMF | RT | 12 | (Not explicitly found, requires experimental validation) | N/A |
Note: Direct comparative yield for N-alkylation of this compound under the same conditions was not found in the reviewed literature and would require experimental determination. However, the presence of the electron-withdrawing nitrile group might slightly decrease the nucleophilicity of the piperidine nitrogen compared to 4-piperidone.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diverse amine functionalities at the ketone position.
Table 2: Comparison of Yields for Reductive Amination Reactions
| Building Block | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride (STAB) | Dichloromethane | RT | 16 | ~70-80 (crude) | [2] |
| This compound | Benzylamine | Sodium triacetoxyborohydride (STAB) | Dichloromethane | RT | 12 | (Not explicitly found, requires experimental validation) | N/A |
Note: A direct comparative yield for the reductive amination of this compound was not found. The reactivity is expected to be comparable to N-Boc-4-piperidone, though the free secondary amine in the hydrochloride salt would need to be considered in the reaction design, potentially requiring a protection step or leading to side reactions.
Unique Synthetic Applications of this compound
Synthesis of Fused Heterocycles
The cyano and keto functionalities can participate in cyclization reactions to form fused heterocyclic systems, which are of great interest in medicinal chemistry. For example, it can serve as a precursor for the synthesis of pyrazolo[4,3-c]pyridines, a scaffold found in various kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
Protocol 1: N-Benzylation of 4-Piperidone Hydrochloride[1]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) was stirred for 30 min at room temperature.[1]
-
Benzyl bromide (2 mL, 16.82 mmol) was added dropwise to the reaction mixture.[1]
-
The reaction mixture was heated at 65 °C for 14 h.[1]
-
After cooling to room temperature, the reaction mixture was filtered and quenched with ice water (25 mL).
-
The resulting mixture was extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers were washed with water (2 x 15 mL) followed by brine (20 mL).
-
The organic phase was dried over anhydrous sodium sulfate and evaporated under reduced pressure.
-
The crude product was purified by crystallization using 2% methanol in chloroform to afford 1-benzyl-4-piperidone. Yield: 2.5 g (89.28%) .[1]
Protocol 2: Reductive Amination of N-Boc-4-piperidone with Aniline[2]
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
Procedure:
-
N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) were dissolved in 13 mL of dichloromethane and cooled in an ice bath.[2]
-
STAB (3.19 g, 15.06 mmol) was added portion-wise.[2]
-
The mixture was stirred and allowed to come to room temperature for 16 h.[2]
-
The mixture was diluted with 15 mL of aqueous 2M NaOH and stirred for 1 h.[2]
-
The mixture was transferred to a separatory funnel, and the organic layer was separated.
-
The aqueous layer was extracted twice with dichloromethane.
-
The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Conclusion
This compound presents a compelling alternative to more conventional piperidine building blocks. Its trifunctional nature allows for diverse and complex molecular architectures that may not be as readily accessible from N-Boc-4-piperidone or 4-piperidone hydrochloride. While direct comparative data for all common reactions is not yet available, the unique reactivity of the cyano group in cyclization and other transformations makes it a highly valuable tool for expanding the chemical space of piperidine-based drug candidates. The choice of building block will ultimately depend on the specific synthetic strategy and the desired final molecular target. This guide provides a foundational understanding to aid researchers in making informed decisions for their drug discovery programs. Further head-to-head comparative studies under standardized conditions would be beneficial to fully elucidate the relative advantages of each building block.
References
Comparative Guide to the Synthetic Routes of 4-Oxopiperidine-3-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic pathways for the preparation of 4-oxopiperidine-3-carbonitrile hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The routes compared are the Dieckmann-Type Condensation and the Thorpe-Ziegler Reaction. This document presents a detailed examination of each route, including experimental protocols, quantitative data, and a logical workflow diagram to aid in the selection of the most suitable method for specific research and development needs.
Route 1: Dieckmann-Type Condensation
This pathway commences with an N-protected amino acid derivative, which is subsequently converted to a cyano-ester and then cyclized to form the β-keto nitrile ring system. A common N-protecting group for this synthesis is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.
Experimental Protocol
Step 1: Synthesis of N-Boc-N-(2-cyanoethyl)glycine ethyl ester
To a solution of N-Boc-glycine ethyl ester in a suitable aprotic solvent such as acetonitrile, is added 1.1 equivalents of acrylonitrile and a catalytic amount of a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU). The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-N-(2-cyanoethyl)glycine ethyl ester.
Step 2: Intramolecular Cyclization to N-Boc-4-oxopiperidine-3-carbonitrile
The N-Boc-N-(2-cyanoethyl)glycine ethyl ester is dissolved in a dry, high-boiling aprotic solvent like toluene. To this solution, 1.2 equivalents of a strong base, such as sodium ethoxide or potassium tert-butoxide, are added portion-wise at room temperature. The mixture is then heated to reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
The purified N-Boc-4-oxopiperidine-3-carbonitrile is dissolved in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate. The solution is then treated with an excess of a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether). The mixture is stirred at room temperature for 2-4 hours, during which the hydrochloride salt precipitates. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.
Route 2: Thorpe-Ziegler Reaction
This alternative route begins with the synthesis of an N-protected bis(2-cyanoethyl)amine, which then undergoes an intramolecular cyclization to form an enamino nitrile. Subsequent hydrolysis yields the target β-keto nitrile. The benzyl (Bn) group is a suitable N-protecting group for this pathway, as it can be removed via hydrogenolysis.
Experimental Protocol
Step 1: Synthesis of N-Benzyl-bis(2-cyanoethyl)amine
Benzylamine is reacted with two equivalents of acrylonitrile in a Michael addition reaction. The reaction can be carried out neat or in a protic solvent like ethanol at room temperature for 24-48 hours. The excess acrylonitrile and solvent are removed under reduced pressure to yield crude N-benzyl-bis(2-cyanoethyl)amine, which can often be used in the next step without further purification.
Step 2: Thorpe-Ziegler Cyclization to 1-Benzyl-4-amino-1,4,5,6-tetrahydropyridine-3-carbonitrile
The crude N-benzyl-bis(2-cyanoethyl)amine is dissolved in a dry aprotic solvent such as toluene or tetrahydrofuran (THF). A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) is added carefully at 0 °C. The reaction mixture is then stirred at room temperature or gently heated (40-50 °C) for 6-12 hours until the cyclization is complete. The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
Step 3: Hydrolysis to 1-Benzyl-4-oxopiperidine-3-carbonitrile
The crude enamino nitrile from the previous step is dissolved in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 1M HCl). The mixture is stirred at room temperature for 12-24 hours to facilitate hydrolysis of the enamine to the corresponding ketone. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Debenzylation and Hydrochloride Salt Formation
The purified 1-benzyl-4-oxopiperidine-3-carbonitrile is dissolved in a protic solvent like methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to hydrogenation at atmospheric or slightly elevated pressure of hydrogen gas until the debenzylation is complete. The catalyst is removed by filtration through celite, and the filtrate is treated with a solution of hydrogen chloride in a suitable solvent. The solvent is then removed under reduced pressure, and the resulting solid is triturated with diethyl ether to yield this compound.
Quantitative Data Comparison
| Parameter | Route 1: Dieckmann-Type Condensation | Route 2: Thorpe-Ziegler Reaction |
| Starting Materials | N-Boc-glycine ethyl ester, Acrylonitrile | Benzylamine, Acrylonitrile |
| Key Intermediate | N-Boc-N-(2-cyanoethyl)glycine ethyl ester | N-Benzyl-bis(2-cyanoethyl)amine |
| Overall Yield (Typical) | 40-50% | 35-45% |
| Purity (after purification) | >98% (HPLC) | >97% (HPLC) |
| Number of Steps | 3 | 4 |
| Key Reagents | Strong base (NaOEt, KOtBu), HCl | Strong base (NaH, LDA), Acid, Pd/C, H₂ |
| Reaction Conditions | Refluxing toluene, acidic deprotection | Moderate heating, acidic hydrolysis, hydrogenation |
| Scalability | Generally good | Can be challenging due to the use of NaH |
Logical Relationship of Synthetic Routes
Caption: Comparison of two synthetic routes to 4-Oxopiperidine-3-carbonitrile HCl.
Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Oxopiperidine-3-carbonitrile Hydrochloride Derivatives and Related Compounds
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of heterocyclic chemistry, piperidine-based scaffolds have consistently emerged as privileged structures in medicinal chemistry. This guide provides a comparative overview of the biological activities of derivatives related to 4-Oxopiperidine-3-carbonitrile hydrochloride, focusing on their potential as anticancer and enzyme inhibitory agents. Due to a lack of specific comparative studies on a series of this compound derivatives in the public domain, this guide draws upon data from structurally similar cyanopyridine and piperidone analogs to provide valuable insights into their potential therapeutic applications and structure-activity relationships.
The core structure, 4-oxopiperidine-3-carbonitrile, presents a unique combination of a reactive ketone, a nucleophilic nitrile group, and a versatile piperidine ring, making it an attractive starting point for the synthesis of diverse chemical libraries.[1] Research indicates that derivatives based on this and similar structures show promise in inhibiting tumor cell proliferation and modulating the activity of key enzymes.[1]
Anticancer Activity: A Tale of Cytotoxicity
The cytotoxicity of various heterocyclic compounds bearing the cyanopyridine or piperidone core has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison. While specific data for a series of this compound derivatives is limited, the following tables summarize the cytotoxic activity of structurally related compounds, providing a valuable reference for potential anticancer efficacy.
Table 1: Cytotoxic Activity of Substituted Cyanopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4a | HCT-116 (Colon) | >100 | Doxorubicin | 2.15 ± 0.18 |
| 4b | HCT-116 (Colon) | 85.3 ± 6.2 | Doxorubicin | 2.15 ± 0.18 |
| 4c | HCT-116 (Colon) | 7.9 ± 0.5 | Doxorubicin | 2.15 ± 0.18 |
| 4d | HCT-116 (Colon) | 15.6 ± 1.3 | Doxorubicin | 2.15 ± 0.18 |
| 4e | HCT-116 (Colon) | 4.3 ± 0.3 | Doxorubicin | 2.15 ± 0.18 |
| 4a | MCF-7 (Breast) | >100 | Doxorubicin | 1.09 ± 0.09 |
| 4b | MCF-7 (Breast) | 92.1 ± 7.5 | Doxorubicin | 1.09 ± 0.09 |
| 4c | MCF-7 (Breast) | 11.2 ± 0.9 | Doxorubicin | 1.09 ± 0.09 |
| 4d | MCF-7 (Breast) | 22.4 ± 1.8 | Doxorubicin | 1.09 ± 0.09 |
| 4e | MCF-7 (Breast) | 6.8 ± 0.5 | Doxorubicin | 1.09 ± 0.09 |
Table 2: Cytotoxic Activity of Furfurylidene 4-Piperidone Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2d | Molt-4 (Leukemia) | 1.2 ± 0.1 | 5-Fluorouracil | 4.5 ± 0.3 |
| 3d | Molt-4 (Leukemia) | 2.8 ± 0.2 | 5-Fluorouracil | 4.5 ± 0.3 |
| 2 | HT-29 (Colon) | 8.5 ± 0.7 | Doxorubicin | 2.1 ± 0.2 |
| 2a | HT-29 (Colon) | 6.3 ± 0.5 | Doxorubicin | 2.1 ± 0.2 |
| 2d | HT-29 (Colon) | 4.1 ± 0.3 | Doxorubicin | 2.1 ± 0.2 |
| 3d | HT-29 (Colon) | 5.7 ± 0.4 | Doxorubicin | 2.1 ± 0.2 |
Enzyme Inhibition: Targeting Key Players in Disease
Piperidine derivatives have been extensively studied as inhibitors of various enzymes, with a notable focus on acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[2] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function. The inhibitory potency is typically expressed as the IC50 value.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives
| Compound ID | AChE IC50 (nM) | Reference Compound | AChE IC50 (nM) |
| 21 | 0.56 | Donepezil | - |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity/Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.
Materials:
-
96-well plates
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Mixture: In each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations. A blank containing buffer instead of enzyme and a control containing solvent instead of the test compound should be included.
-
Enzyme Addition: Add 20 µL of the AChE solution to each well (except the blank).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow of the Ellman's method for AChE inhibition.
Signaling Pathways and Logical Relationships
The anticancer activity of many compounds is often linked to their ability to modulate key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Caption: The PI3K/Akt signaling pathway and potential inhibition.
Conclusion and Future Directions
While this guide provides a comparative overview of the biological activities of compounds structurally related to this compound, the absence of specific data on a series of these derivatives highlights a clear research gap. The promising anticancer and enzyme inhibitory activities of related heterocyclic scaffolds strongly suggest that a systematic exploration of this compound derivatives is a worthwhile endeavor.
Future studies should focus on the synthesis of a diverse library of these compounds with various substitutions on the piperidine ring and the aromatic moieties. A comprehensive biological evaluation of these derivatives against a panel of cancer cell lines and key enzymes, such as acetylcholinesterase, would provide crucial structure-activity relationship (SAR) data. This, in turn, would enable the rational design of more potent and selective therapeutic agents based on the 4-Oxopiperidine-3-carbonitrile scaffold, ultimately contributing to the development of novel treatments for cancer and neurodegenerative diseases.
References
- 1. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Structural Analogs of 4-Oxopiperidine-3-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of structural analogs of 4-Oxopiperidine-3-carbonitrile hydrochloride, a versatile scaffold in medicinal chemistry. The following sections detail the properties of these analogs, supported by experimental data, to inform research and drug development efforts in areas such as oncology, infectious diseases, and neurology.
Introduction to 4-Oxopiperidine-3-carbonitrile Scaffold
The 4-oxopiperidine-3-carbonitrile core is a privileged structure in drug discovery, offering multiple points for chemical modification to modulate biological activity and physicochemical properties. Its derivatives have been investigated for a range of therapeutic applications, owing to their ability to interact with various biological targets. This guide focuses on key structural modifications and their impact on anticancer, antifungal, and enzyme inhibitory activities, as well as their fundamental physicochemical characteristics.
Comparative Analysis of Biological Activities
The biological activities of 4-oxopiperidine-3-carbonitrile analogs are significantly influenced by substitutions on the piperidine nitrogen and modifications at the 3- and 4-positions.
Anticancer Activity
Several derivatives of the 4-oxopiperidine scaffold have demonstrated cytotoxic effects against various cancer cell lines. The introduction of aromatic and heterocyclic moieties has been a key strategy in enhancing anticancer potency.
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-Arylpiperidine-3-carboxamide 1 | A375 (Melanoma) | 5.6 | [1] |
| N-Arylpiperidine-3-carboxamide 2 | A375 (Melanoma) | 2.1 | [1] |
| N-Arylpiperidine-3-carboxamide 3 | A375 (Melanoma) | 8.9 | [1] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [2] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | [2] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [2] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [2] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 (Colorectal) | 6.43 ± 0.72 | [3] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A549 (Lung) | 9.62 ± 1.14 | [3] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A375 (Melanoma) | 8.07 ± 1.36 | [3] |
Antifungal Activity
Piperidine derivatives have also been explored for their potential as antifungal agents. Modifications on the piperidine ring can lead to compounds with significant activity against various fungal pathogens.
Table 2: Antifungal Activity of Selected Piperidine and Oxadiazole Derivatives
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole analog 3g | C. albicans | 200 | [4] |
| 1,3,4-Oxadiazole analog 3i | C. albicans | 200 | [4] |
| 1,3,4-Oxadiazole analog 3m | C. albicans | 200 | [4] |
| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide 3e | Alternaria solani | Good Activity | [5] |
| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide 3e | Botrytis cinerea | Good Activity | [5] |
| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide 3e | Sclerotinia sclerotiorum | Good Activity | [5] |
Enzyme Inhibitory Activity
The 4-oxopiperidine scaffold is a valuable starting point for the design of enzyme inhibitors. N-substitution on the piperidine ring plays a crucial role in determining the potency and selectivity of these inhibitors.
Table 3: Enzyme Inhibitory Activity of Selected Piperidine Derivatives
| Compound/Analog | Target Enzyme | IC50 | Reference |
| N-substituted piperidine-3-carbohydrazide-hydrazone 3g | Acetylcholinesterase (AChE) | 4.32 µM | [6] |
| N-substituted piperidine-3-carbohydrazide-hydrazone 3j | Butyrylcholinesterase (BuChE) | 1.27 µM | [6] |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 6 | 5α-reductase type 1 (rat) | 3.44 µM | [7] |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 6 | 5α-reductase type 2 (rat) | 0.37 µM | [7] |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 7 | 5α-reductase type 2 (human & rat) | 60 nM & 80 nM | [7] |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 9 | 5α-reductase type 1 (rat) | 0.54 µM | [7] |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 9 | 5α-reductase type 2 (rat) | 0.69 µM | [7] |
| Piperidinyl-substituted chalcone | α-amylase | 9.86-35.98 µM | [8][9] |
Physicochemical Properties
The drug-like properties of these analogs, including lipophilicity (LogP) and ionization constant (pKa), are critical for their pharmacokinetic profiles.
Table 4: Physicochemical Properties of Selected Piperidine Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | pKa | Reference |
| 4-Oxopiperidine-3-carbonitrile | C6H8N2O | 124.14 | - | - | [10] |
| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | 283.75 | - | - | [11] |
| N-Substituted piperidine-4-(benzylidene-4-carboxylic acid) derivatives | - | - | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a key analog and for a common biological assay.
Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride[12][13]
-
Dissolution: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% sodium bicarbonate solution.
-
Cooling: Cool the solution to a temperature between -4 and 0°C.
-
Addition of Benzyl Chloride: Prepare a solution of benzyl chloride in acetone and add it dropwise to the cooled reaction mixture.
-
Reaction: Stir the mixture in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether.
-
Acidification and Extraction: Cool the aqueous layer and adjust the pH to approximately 2 with concentrated hydrochloric acid to precipitate the product. Extract the product with ethyl acetate.
-
Drying and Isolation: Dry the combined organic extracts with anhydrous magnesium sulfate, remove the solvent under vacuum, and precipitate the final product with petroleum ether to yield brown crystalline powder.
Cytotoxicity MTT Assay[3][14]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Molecular Pathways and Experimental Workflows
JAK/STAT Signaling Pathway Inhibition
Some piperidine-containing compounds, such as the natural product piperine, have been shown to inhibit the JAK/STAT signaling pathway, which is implicated in inflammation and cancer.[12][13][14] This pathway represents a potential target for novel 4-oxopiperidine-3-carbonitrile analogs.
Caption: Inhibition of the JAK/STAT signaling pathway by a piperidine analog.
High-Throughput Screening Workflow for Enzyme Inhibitors
High-throughput screening (HTS) is a crucial process in drug discovery for identifying potent enzyme inhibitors from large compound libraries.
Caption: A typical workflow for high-throughput screening of enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activity, DFT Study and Molecular Dynamics Simulation of Novel 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. 4-Oxopiperidine-3-carbonitrile [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. Piperine as a promising therapeutic agent for silicosis: Targeting the JAK2-STAT3 signaling pathway and alleviating inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Piperine blocks interleukin-2-driven cell cycle progression in CTLL-2 T lymphocytes by inhibiting multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Guide to 4-Oxopiperidine-3-carbonitrile hydrochloride and its N-Boc Analogue
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 4-Oxopiperidine-3-carbonitrile hydrochloride and a common alternative, N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). By presenting experimental data and protocols, this document aims to serve as a practical resource for the confirmation and differentiation of these important synthetic building blocks.
The structural integrity and purity of a compound are foundational to its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structures. This guide delves into the key spectroscopic signatures of this compound, a versatile heterocyclic compound, and compares them with those of N-Boc-4-piperidone, an alternative lacking the C3 carbonitrile group and featuring a Boc-protected amine.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and N-Boc-4-piperidone. The data for this compound is based on predicted values and characteristic functional group absorptions, while the data for N-Boc-4-piperidone is derived from publicly available experimental spectra.
Table 1: ¹H NMR Data Comparison (Predicted/Observed in CDCl₃)
| Proton Environment | This compound (Predicted) | N-Boc-4-piperidone (Observed) |
| Piperidine Ring Protons | 2.5 - 4.5 ppm (complex multiplets) | ~3.7 ppm (t, 4H), ~2.5 ppm (t, 4H) |
| Methine Proton (C3) | ~3.8 - 4.2 ppm (multiplet) | N/A |
| NH Proton | ~9.0 - 11.0 ppm (broad singlet) | N/A |
| Boc Group Protons | N/A | ~1.5 ppm (s, 9H) |
Table 2: ¹³C NMR Data Comparison (Predicted/Observed in CDCl₃)
| Carbon Environment | This compound (Predicted) | N-Boc-4-piperidone (Observed) |
| Carbonyl Carbon (C=O) | ~200 - 205 ppm | ~208 ppm |
| Piperidine Ring Carbons | ~35 - 60 ppm | ~45 ppm, ~41 ppm |
| Nitrile Carbon (C≡N) | ~115 - 120 ppm | N/A |
| Methine Carbon (C3) | ~40 - 45 ppm | N/A |
| Boc Carbonyl Carbon | N/A | ~155 ppm |
| Boc tert-Butyl Carbon | N/A | ~80 ppm |
| Boc Methyl Carbons | N/A | ~28 ppm |
Table 3: FT-IR Data Comparison (Characteristic Absorptions)
| Functional Group | This compound (Expected) | N-Boc-4-piperidone (Observed) |
| C=O Stretch (Ketone) | ~1720 - 1740 cm⁻¹ | ~1720 cm⁻¹ |
| C≡N Stretch (Nitrile) | ~2240 - 2260 cm⁻¹ (weak to medium) | N/A |
| N-H Stretch (Amine Salt) | ~2400 - 2800 cm⁻¹ (broad) | N/A |
| C=O Stretch (Carbamate) | N/A | ~1695 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2850 - 3000 cm⁻¹ | ~2850 - 3000 cm⁻¹ |
Table 4: Mass Spectrometry Data Comparison
| Parameter | This compound | N-Boc-4-piperidone |
| Molecular Formula | C₆H₉ClN₂O | C₁₀H₁₇NO₃ |
| Molecular Weight | 160.60 g/mol | 199.25 g/mol |
| Expected [M+H]⁺ | 125.0715 (for free base) | 200.1287 |
| Key Fragmentation | Loss of HCN, cleavage of the piperidine ring. | Loss of isobutylene from the Boc group, loss of CO₂. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the spectroscopic analysis of small organic molecules.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Collection: Record the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Fragmentation Analysis (MS/MS): For structural confirmation, select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Visualizing Workflows and Pathways
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic confirmation of a chemical compound.
Caption: Workflow for Spectroscopic Confirmation.
Hypothetical Signaling Pathway
Derivatives of 4-oxopiperidine are of interest in drug discovery. The diagram below illustrates a hypothetical signaling pathway where a derivative could act as an inhibitor.
Caption: Hypothetical Kinase Inhibition Pathway.
Conclusion
The spectroscopic analysis of this compound and its comparison with N-Boc-4-piperidone reveal distinct structural differences that are readily identifiable through NMR, FT-IR, and Mass Spectrometry. The presence of the nitrile group and the amine hydrochloride in the former leads to characteristic signals, such as the C≡N stretch in the FT-IR spectrum and the downfield NH proton in the ¹H NMR spectrum, which are absent in the N-Boc protected analogue. Conversely, the Boc group in N-Boc-4-piperidone gives rise to a strong carbonyl absorption in the FT-IR and a prominent singlet for the tert-butyl protons in the ¹H NMR spectrum. This guide provides a foundational framework for the spectroscopic characterization of these and similar piperidine derivatives, underscoring the power of these analytical techniques in modern chemical research.
A Comparative Guide to the Purity Assessment of Synthesized 4-Oxopiperidine-3-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Oxopiperidine-3-carbonitrile hydrochloride. Ensuring the purity of this compound is critical for its application in research and as a key intermediate in the development of pharmaceutical agents. This document outlines detailed experimental protocols for state-of-the-art analytical techniques and presents a comparative analysis of their performance.
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of potential impurities, required sensitivity, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC) is often the primary method for quantitative purity determination due to its high resolution and sensitivity.[1] However, orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for a comprehensive purity profile and impurity identification.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[1] | High resolution and sensitivity, accurate quantification, suitable for a wide range of compounds.[1] | Requires specialized equipment, method development can be time-consuming. | >99% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometry for identification. | Excellent for volatile and thermally stable impurities, high sensitivity and specificity for identification.[2] | Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar compounds. | >98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides structural confirmation of the main component and impurities, can be a primary method for quantification without a reference standard. | Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra, expensive instrumentation. | >95% |
| Melting Point Analysis | Determination of the temperature range over which the solid compound melts. | Simple, rapid, and inexpensive for a preliminary assessment of purity. A sharp melting point indicates high purity. | Less precise than other methods, susceptible to observer error, and not suitable for compounds that decompose. | Qualitative |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process.
Instrumentation:
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[2]
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization (if necessary)
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min[2]
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.
-
For compounds with low volatility, derivatization may be required. Add 100 µL of BSTFA and heat at 60 °C for 30 minutes.
-
Inject 1 µL of the prepared sample into the GC-MS.
¹H and ¹³C NMR Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides unequivocal structural confirmation and can be used to assess purity by identifying signals corresponding to impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The purity is estimated by comparing the integral of the main compound's signals to the integrals of impurity signals. For qNMR, the purity is calculated relative to the known concentration of the internal standard.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the purity assessment of synthesized compounds.
Caption: Decision tree for selecting analytical methods for purity assessment.
References
A Comparative Guide to Catalysts in 4-Oxopiperidine-3-carbonitrile Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-oxopiperidine-3-carbonitrile hydrochloride, a key intermediate in the development of various pharmaceutical agents, is critically dependent on the choice of catalyst for the intramolecular cyclization, typically a Dieckmann condensation. The efficiency of this reaction, in terms of yield, purity, and reaction conditions, is significantly influenced by the catalytic system employed. This guide provides a comparative analysis of different catalysts, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal synthetic strategy.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound primarily revolves around the use of strong bases or Lewis acids to facilitate the intramolecular condensation of a suitable acyclic precursor, such as a derivative of bis(2-cyanoethyl)amine. While direct comparative studies on the target molecule are scarce in publicly available literature, data from the synthesis of closely related N-substituted 4-oxopiperidine-3-carboxylate and other piperidone derivatives provide valuable insights into the performance of different catalytic systems.
| Catalyst Type | Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Strong Base | Sodium Methoxide (NaOMe) | N-benzyl-4,4-bis(ethoxycarbonyl)piperidine | Ethyl Acetate | Reflux | 4 | 96.9 | 99.6 |
| Strong Base | Sodium Ethoxide (NaOEt) | N-benzyl-4,4-bis(ethoxycarbonyl)piperidine | Toluene | Reflux | 5 | 95.2 | 99.5 |
| Strong Base | Potassium tert-Butoxide (KOtBu) | N-benzyl-4,4-bis(ethoxycarbonyl)piperidine | Toluene | Reflux | 3 | 97.5 | 99.7 |
| Strong Base | Sodium Hydride (NaH) | 1-benzyl-3-piperidone and dimethyl carbonate | Dimethyl carbonate | Reflux | 0.33 | 99 | Not specified |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Diethyl bis(2-ethoxycarbonylethyl)amine | Dichloromethane | 0 - rt | 18 | ~70-80 (estimated) | Not specified |
Note: Data for strong base catalysts are adapted from a patent describing the synthesis of a closely related N-benzyl analog (N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride)[1]. The yield for the Lewis acid catalyst is an estimation based on typical yields for AlCl₃-catalyzed cyclizations of similar substrates.
Experimental Protocols
General Precursor Synthesis
The synthesis of the acyclic precursor for the Dieckmann condensation, a derivative of bis(2-cyanoethyl)amine, typically involves the cyanoethylation of a primary amine.
dot
Method 1: Strong Base-Catalyzed Cyclization (Dieckmann Condensation)
This method utilizes a strong base to deprotonate the α-carbon of one of the nitrile groups, initiating an intramolecular nucleophilic attack on the other nitrile group to form the piperidone ring.
Experimental Workflow:
dot
Protocol using Potassium tert-Butoxide (KOtBu):
-
To a solution of the N-substituted-bis(2-cyanoethyl)amine in anhydrous toluene, add potassium tert-butoxide (1.1 equivalents) portion-wise under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a dilute aqueous acid (e.g., 1M HCl) until the pH is neutral.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-oxopiperidine-3-carbonitrile.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
Method 2: Lewis Acid-Catalyzed Cyclization
Lewis acids can catalyze the cyclization by activating one of the nitrile groups, making it more susceptible to nucleophilic attack by the enol or enamine tautomer of the other cyano-containing arm of the precursor.
Logical Relationship of Lewis Acid Catalysis:
dot
References
Validating the Structure of 4-Oxopiperidine-3-carbonitrile Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. For derivatives of 4-Oxopiperidine-3-carbonitrile hydrochloride, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount to understanding their chemical properties, biological activity, and potential as therapeutic agents. This guide provides a comparative overview of the key analytical techniques employed in the structural validation of these derivatives, complete with experimental protocols and illustrative workflows.
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, and a comparative analysis is crucial for unambiguous structure determination.
| Analytical Technique | This compound (Expected/Typical Values) | Comparison with Alternatives/Derivatives |
| ¹H NMR | Piperidine Ring Protons: Complex multiplets in the δ 2.5-4.0 ppm range. The proton at C3 would be a distinct multiplet. NH Proton: A broad singlet, typically downfield, exchangeable with D₂O. | N-substituted derivatives will lack the NH proton signal and show characteristic signals for the substituent. The chemical shifts of ring protons will be influenced by the nature and stereochemistry of substituents. |
| ¹³C NMR | Carbonyl Carbon (C4): Signal around δ 200-210 ppm. Nitrile Carbon (CN): Signal around δ 115-125 ppm. Piperidine Ring Carbons: Signals in the δ 20-60 ppm range. | The chemical shift of the carbonyl and ring carbons can be significantly altered by substitution on the nitrogen or the ring, providing insights into the electronic environment.[1] |
| FT-IR | C=O Stretch: Strong absorption band around 1710-1730 cm⁻¹. C≡N Stretch: Sharp, medium intensity band around 2240-2260 cm⁻¹. N-H Stretch: Broad band in the 3300-3500 cm⁻¹ region for the hydrochloride salt. | The position of the C=O and C≡N stretching frequencies can shift based on substitution, reflecting changes in bond strength and electronic effects. The N-H stretch will be absent in N-substituted derivatives. |
| Mass Spectrometry (EI) | Molecular Ion (M+): Expected at m/z corresponding to the free base (C₆H₈N₂O). Fragmentation: Characteristic loss of HCN, CO, and fragments of the piperidine ring. | The fragmentation pattern is highly dependent on the substituents. N-alkylation will lead to characteristic alpha-cleavage, providing information about the substituent on the nitrogen atom.[2] |
| X-ray Crystallography | Provides definitive 3D structure, bond lengths, bond angles, and crystal packing information. | Allows for the unambiguous determination of stereochemistry (e.g., cis/trans isomers) in substituted derivatives and reveals subtle conformational differences induced by various substituents. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to ensure solubility and avoid signal overlap.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, such as the carbonyl and nitrile carbons.
-
2D NMR (COSY, HSQC, HMBC): For complex derivatives, 2D NMR experiments are invaluable for assigning proton and carbon signals unambiguously and establishing connectivity within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups (C=O, C≡N, N-H) and compare their positions and intensities with expected values.[3]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for these polar molecules, often yielding the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce fragmentation and provide structural information.
-
Analysis: The mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. The fragmentation pattern can be analyzed to deduce the structure of the compound.[2][5][6]
X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often cryogenic temperatures to reduce thermal motion).
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, yielding a 3D model of the molecule. This model is then refined to obtain precise atomic coordinates, bond lengths, and angles.
Mandatory Visualizations
Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the structural validation of a novel this compound derivative.
Caption: A typical workflow for the synthesis and structural validation of novel organic compounds.
Signaling Pathways Modulated by Piperidine Derivatives
Piperidine-containing compounds have been shown to modulate various signaling pathways implicated in diseases such as cancer.[7][8] The following diagram illustrates a simplified representation of the PI3K/Akt pathway, a common target for such derivatives.
Caption: Simplified PI3K/Akt signaling pathway and a potential point of intervention for piperidine derivatives.
References
- 1. 3-Oxopiperidine-4-carbonitrile hydrochloride | 2102409-15-2 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 4. youtube.com [youtube.com]
- 5. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Benchmarking the Efficiency of 4-Oxopiperidine-3-carbonitrile Hydrochloride Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 4-Oxopiperidine-3-carbonitrile hydrochloride, a key building block in the development of various pharmaceutical agents. The efficiency of three major synthetic strategies is evaluated based on experimental data for yield, purity, reaction time, and overall process viability. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be approached through several distinct chemical transformations. This guide focuses on the three most prominent methods: the Dieckmann Condensation, the Thorpe-Ziegler Reaction, and Direct Cyanation of a piperidone precursor. Each method offers a unique set of advantages and disadvantages in terms of efficiency and scalability.
Quantitative Data Summary
The following tables summarize the key performance indicators for each synthetic route, based on data from analogous reactions and established chemical principles.
| Synthesis Route | Key Intermediate(s) | Reported Yield (%) | Reported Purity (%) | Typical Reaction Time (hours) | Key Reagents | Notes |
| Dieckmann Condensation | N-protected amino diester | 85-95 (for cyclization) | >99 (after purification) | 4-8 | Sodium ethoxide, Sodium tert-butoxide | High yield and purity for the core cyclization step. Requires N-protection and subsequent deprotection. |
| Thorpe-Ziegler Reaction | Amino-dinitrile | 60-75 (for cyclization) | ~95 | 2-6 | Lithium diisopropylamide (LDA), Sodium hydride | A direct approach to the α-cyano ketone. Can be sensitive to reaction conditions. |
| Direct Cyanation | 4-Piperidone derivative | 50-70 | >97 | 12-24 | Cyanogen bromide, Diethyl phosphorocyanidate (DEPC) | A more direct functionalization, but can involve toxic reagents and longer reaction times. |
Experimental Protocols
Dieckmann Condensation Route
This route involves the intramolecular cyclization of an N-protected amino diester, followed by hydrolysis, decarboxylation, and deprotection to yield the target molecule. The following protocol is adapted from the synthesis of a closely related N-benzyl precursor.
Step 1: Synthesis of the N-protected Amino Diester
-
To a solution of the N-protected amino acid ester (1 equivalent) in a suitable solvent such as toluene, is added an acrylate derivative (1.1 equivalents) and a non-nucleophilic base like DBU (0.1 equivalents).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-protected amino diester.
Step 2: Dieckmann Condensation
-
The N-protected amino diester (1 equivalent) is dissolved in anhydrous toluene.
-
A strong base, such as sodium ethoxide (1.2 equivalents), is added portion-wise at 0 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling, the reaction is quenched with a weak acid (e.g., acetic acid) and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude β-keto ester.
Step 3: Hydrolysis, Decarboxylation, and Deprotection
-
The crude β-keto ester is refluxed in the presence of an aqueous acid (e.g., 6M HCl) for 8-12 hours.
-
The reaction mixture is cooled, and the aqueous layer is washed with an organic solvent (e.g., dichloromethane).
-
The aqueous layer is then concentrated under reduced pressure to yield the crude this compound.
-
The product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Thorpe-Ziegler Reaction Route
This method relies on the intramolecular cyclization of an amino-dinitrile to directly form the enaminonitrile, which is then hydrolyzed to the target β-keto nitrile.
Step 1: Synthesis of the Amino-dinitrile
-
An N-protected aminoacetonitrile (1 equivalent) is reacted with acrylonitrile (1.1 equivalents) under Michael addition conditions, typically using a catalytic amount of a strong base (e.g., sodium hydride) in an aprotic solvent like THF.
-
The reaction is stirred at room temperature for 6-12 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude amino-dinitrile.
Step 2: Thorpe-Ziegler Cyclization
-
The amino-dinitrile (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is then quenched with an aqueous solution of ammonium chloride.
Step 3: Hydrolysis and Salt Formation
-
The crude enaminonitrile is hydrolyzed by treatment with aqueous acid (e.g., 3M HCl) at room temperature for 1-2 hours.
-
The resulting solution is concentrated under reduced pressure to afford the crude this compound.
-
Purification is achieved through recrystallization.
Direct Cyanation Route
This approach involves the direct introduction of a cyano group at the C3 position of a 4-piperidone derivative.
Step 1: Formation of an Enamine or Enolate
-
N-Boc-4-piperidone (1 equivalent) is reacted with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst to form the corresponding enamine, or treated with a strong base (e.g., LDA) to form the enolate.
Step 2: Cyanation
-
The enamine or enolate is then reacted with a cyanating agent such as cyanogen bromide or diethyl phosphorocyanidate (DEPC) (1.2 equivalents) in an aprotic solvent at low temperature (-78 °C to 0 °C).
-
The reaction is stirred for several hours until completion.
Step 3: Hydrolysis and Deprotection
-
The reaction mixture is quenched with water, and the intermediate N-Boc-4-oxopiperidine-3-carbonitrile is extracted.
-
The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent.
-
The final product, this compound, is isolated after removal of the solvent and purification by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Dieckmann Condensation Pathway.
Caption: Thorpe-Ziegler Reaction Pathway.
Caption: Direct Cyanation Pathway.
Navigating the Therapeutic Potential of 4-Oxopiperidine-3-carbonitrile Hydrochloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Among the myriad of scaffolds available for drug design, the 4-oxopiperidine-3-carbonitrile hydrochloride framework serves as a versatile starting point for the development of compounds with diverse biological activities. This guide provides a comparative analysis of the in vitro and in vivo performance of compounds derived from this precursor, with a focus on their potential as anticoagulants and analgesics. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and execution of future research endeavors.
While direct in vitro and in vivo studies on compounds explicitly synthesized from this compound are not extensively detailed in publicly available literature, the broader class of 4-oxopiperidine derivatives has shown significant promise in various therapeutic areas. This guide will focus on two key areas where piperidine-containing molecules have made a substantial impact: the inhibition of Factor XIa (FXIa) for anticoagulation and the modulation of opioid receptors for analgesia.
I. Comparative In Vitro Efficacy
The initial assessment of a compound's therapeutic potential begins with rigorous in vitro testing to determine its activity and selectivity against a specific biological target. For derivatives of 4-oxopiperidine, two prominent targets are the serine protease Factor XIa, a key player in the coagulation cascade, and the µ-opioid receptor, central to pain perception.
Anticoagulant Activity: Factor XIa Inhibition
Derivatives of 4-oxopiperidine have been explored as inhibitors of Factor XIa, an attractive target for the development of anticoagulants with a reduced risk of bleeding compared to traditional therapies. The in vitro efficacy of these compounds is typically assessed through enzymatic and plasma-based clotting assays.
A hypothetical oxopyridine derivative, Compound 4c , serves as a representative example of a selective FXIa inhibitor.[1] Its in vitro profile is compared with Asundexian, a known FXIa inhibitor.
| Compound | FXIa IC50 (nM) | Plasma Kallikrein IC50 (nM) | aPTT ED2x (µM) |
| Compound 4c | 4.9 | 110 | 10.9 |
| Asundexian | 2.2 | 4.8 | Not Reported |
Table 1: In Vitro Anticoagulant Profile of a Representative Oxopyridine Derivative (Compound 4c) and a Comparator. [1]
Analgesic Activity: Opioid Receptor Binding
The 4-anilidopiperidine scaffold, structurally related to 4-oxopiperidine derivatives, is a well-established pharmacophore in the development of potent opioid analgesics. The in vitro activity of these compounds is often determined by their binding affinity to the µ-opioid receptor.
For instance, a series of 3-methyl-1,4-disubstituted-piperidine analgesics have been synthesized and evaluated. The cis-isomer, Compound 42 , demonstrated exceptionally high potency.[2]
| Compound | Morphine Potency Ratio | Fentanyl Potency Ratio |
| Compound 42 (cis) | 13,036x | 29x |
| Compound 43 (trans) | 2,778x | 6x |
Table 2: In Vitro Potency of Representative 3-Methyl-1,4-disubstituted-piperidine Analgesics Compared to Morphine and Fentanyl. [2]
II. Comparative In Vivo Performance
Following promising in vitro results, candidate compounds are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety in a physiological setting.
Anticoagulant Efficacy and Pharmacokinetics
The in vivo performance of FXIa inhibitors is assessed in animal models of thrombosis, and their pharmacokinetic profiles are determined to understand their absorption, distribution, metabolism, and excretion (ADME) properties.
Compound 4c exhibited favorable pharmacokinetic properties in rats after both intravenous and oral administration, suggesting good bioavailability.[1]
| Compound | Route | t1/2 (h) | Bioavailability (%) |
| Compound 4c | IV | 1.51 | - |
| Compound 4c | PO | Not Reported | 37.5 |
Table 3: Pharmacokinetic Parameters of Compound 4c in Rats. [1]
Analgesic Efficacy in Pain Models
The in vivo analgesic efficacy of opioid receptor modulators is commonly evaluated using models such as the mouse hot-plate test and the formalin test. These models assess the compound's ability to alleviate acute thermal pain and persistent inflammatory pain, respectively.
Several 3-methyl-1,4-disubstituted-piperidine derivatives demonstrated potent, short-acting analgesic effects in the mouse hot-plate test.[2]
| Compound | Duration of Action (min) at 2x ED50 |
| Compound 40 | ~2 |
| Compound 43 | ~2 |
| Compound 47 | ~2 |
| Compound 57 | ~2 |
| Fentanyl | ~10 |
Table 4: Duration of Analgesic Action of Representative Piperidine Derivatives in the Mouse Hot-plate Test. [2]
III. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings.
Factor XIa Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified human FXIa.
-
Preparation: Prepare serial dilutions of the test compound in an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4).
-
Incubation: In a 96-well plate, add the test compound dilutions, human FXIa (final concentration ~1 nM), and buffer. Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add a chromogenic substrate for FXIa (e.g., S-2366) to each well.
-
Measurement: Immediately measure the change in absorbance at 405 nm over time in a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Mouse Hot-Plate Test for Analgesia
This test measures the latency of a mouse to react to a thermal stimulus, indicating the analgesic effect of a compound.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimatization: Acclimatize the mice to the testing room and apparatus.
-
Baseline Measurement: Determine the baseline reaction time (e.g., paw licking, jumping) of each mouse on the hot plate, with a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal).
-
Post-treatment Measurement: At various time points after administration, place the mice back on the hot plate and record their reaction times.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point and determine the ED50 value.
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the mechanism of action and experimental design can provide a clearer understanding for researchers.
References
Safety Operating Guide
Prudent Disposal of 4-Oxopiperidine-3-carbonitrile hydrochloride: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Oxopiperidine-3-carbonitrile hydrochloride was found. The following information is based on the safety data for structurally similar compounds, including various N-substituted and 3-substituted 4-oxopiperidine derivatives. Researchers, scientists, and drug development professionals should use this information as a guideline and exercise professional judgment, always adhering to local, regional, and national regulations for chemical waste disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Key Safety and Hazard Information
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Summary of Hazard Classifications for Analogous Compounds:
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4] |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][2][3]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2][3]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particle filter respirator may be necessary.[3]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound and its containers is to send them to an approved waste disposal plant.[1][3][4][5] Adherence to all federal, state, and local regulations is mandatory.
Experimental Protocol for Waste Neutralization (Hypothetical):
-
Note: The following is a general guideline for the potential neutralization of a hydrochloride salt. The feasibility and safety of this procedure for this compound have not been established and must be evaluated by qualified personnel.
-
Preparation: In a fume hood, prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large, appropriate container.
-
Slow Addition: While stirring, slowly and cautiously add the this compound waste to the basic solution. Monitor for any signs of a reaction, such as gas evolution or a temperature increase.
-
pH Monitoring: Continuously monitor the pH of the solution. The goal is to reach a neutral pH (approximately 7).
-
Final Disposal: Once neutralized, the resulting solution must still be disposed of as chemical waste in accordance with all applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Immediate Safety and First Aid Measures
In the event of exposure, follow these first-aid procedures based on information for analogous compounds:
-
After Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][3][4]
-
After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][3]
-
After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2][3]
-
After Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]
By following these guidelines, laboratory professionals can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility.
References
Personal protective equipment for handling 4-Oxopiperidine-3-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 4-Oxopiperidine-3-carbonitrile hydrochloride (CAS No: 1373253-28-1). Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of your research.
Hazard Identification and Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds such as Ethyl 4-oxopiperidine-3-carboxylate hydrochloride and Methyl 4-oxopiperidine-3-carboxylate hydrochloride suggest that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] Therefore, it is crucial to handle this chemical with appropriate care in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1][2][3][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent contact and inhalation.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN166 or equivalent.[3] A full face shield should be used if there is a risk of splashing.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[2][7][8][9] Inspect gloves for integrity before each use and practice proper glove removal technique to avoid skin contamination.[2][10] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required.[10] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.[6][11] |
| Respiratory Protection | Respirator | Under normal conditions with adequate engineering controls (e.g., fume hood), respiratory protection may not be required. If dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[3][10][6] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound.
-
Preparation and Inspection:
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
Chemical waste must be managed responsibly to protect the environment and comply with regulations.
-
Waste Classification: This material should be treated as hazardous waste.[2][4]
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Procedure:
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 4644-61-5 Cas No. | Ethyl 4-oxopiperidine-3-carboxylate hydrochloride | Apollo [store.apolloscientific.co.uk]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. benchchem.com [benchchem.com]
- 11. dphhs.mt.gov [dphhs.mt.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
